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  • Product: 1,3,5-Cycloheptatriene-1-carboxaldehyde
  • CAS: 65810-18-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3,5-Cycloheptatriene-1-carboxaldehyde

Introduction 1,3,5-Cycloheptatriene-1-carboxaldehyde is a key organic molecule featuring a seven-membered ring system with a conjugated polyene structure and an aldehyde functional group. This unique combination of struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3,5-Cycloheptatriene-1-carboxaldehyde is a key organic molecule featuring a seven-membered ring system with a conjugated polyene structure and an aldehyde functional group. This unique combination of structural motifs makes it a valuable subject for detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides unparalleled insight into the molecular structure, connectivity, and electronic environment of the constituent atoms. This guide offers a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a detailed interpretation of the spectral features, and a standardized protocol for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this and related molecules.

Due to the limited availability of public domain experimental NMR data for 1,3,5-Cycloheptatriene-1-carboxaldehyde, the spectral data presented herein are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 1,3,5-Cycloheptatriene-1-carboxaldehyde are numbered as follows:

Caption: Molecular structure of 1,3,5-Cycloheptatriene-1-carboxaldehyde with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1,3,5-Cycloheptatriene-1-carboxaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the olefinic protons of the cycloheptatriene ring, and the methylene protons. The chemical shifts are influenced by the electronic environment, including conjugation and the electron-withdrawing nature of the aldehyde group.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-CHO9.5 - 10.0s-
H-26.8 - 7.2d~7-8
H-36.2 - 6.6dd~7-8, ~5-6
H-45.8 - 6.2m-
H-55.8 - 6.2m-
H-62.5 - 2.9t~6-7
H-72.2 - 2.6d~6-7

Interpretation of the ¹H NMR Spectrum

  • Aldehyde Proton (H-CHO): The proton attached to the carbonyl carbon is highly deshielded and is expected to appear as a singlet in the downfield region of 9.5-10.0 ppm. This is a characteristic chemical shift for aldehyde protons.[1]

  • Olefinic Protons (H-2, H-3, H-4, H-5): The four protons on the double bonds of the cycloheptatriene ring are expected to resonate in the range of 5.8-7.2 ppm. The exact chemical shifts and multiplicities will be complex due to spin-spin coupling between adjacent and non-adjacent protons. H-2, being adjacent to the electron-withdrawing carboxaldehyde group, is predicted to be the most downfield of the olefinic protons. The coupling patterns will likely be complex multiplets for H-4 and H-5, while H-2 and H-3 will appear as a doublet and a doublet of doublets, respectively. The study of substituted cycloheptatrienes indicates that the ring protons can exhibit complex splitting patterns.[2]

  • Methylene Protons (H-6, H-7): The protons on the sp³-hybridized carbon (C-6 and C-7) are shielded relative to the olefinic protons and are expected to appear in the upfield region of 2.2-2.9 ppm. These protons will likely show coupling to each other and to the adjacent olefinic protons, resulting in multiplets. Low-temperature NMR studies of cycloheptatriene itself have shown that the ring undergoes a conformational ring flip, which can average the signals of the methylene protons.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are primarily determined by the hybridization of the carbon atoms and the electronic effects of neighboring functional groups.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 195
C-1145 - 155
C-2135 - 145
C-3125 - 135
C-4120 - 130
C-5120 - 130
C-625 - 35
C-725 - 35

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 190-195 ppm.[4]

  • Olefinic Carbons (C-1, C-2, C-3, C-4, C-5): The sp²-hybridized carbons of the cycloheptatriene ring are expected to appear in the region of 120-155 ppm. C-1, being directly attached to the aldehyde group, will be the most downfield of the ring carbons. The chemical shifts of C-2 through C-5 will be in the typical olefinic range.

  • Methylene Carbons (C-6, C-7): The sp³-hybridized carbons are the most shielded and will appear at the highest field, predicted to be in the 25-35 ppm range.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1,3,5-Cycloheptatriene-1-carboxaldehyde.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition weigh 1. Weigh 5-20 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer 3. Transfer to a high-quality 5 mm NMR tube dissolve->transfer filter 4. Filter if particulates are present transfer->filter insert 5. Insert the sample into the spectrometer filter->insert lock 6. Lock on the deuterium signal of the solvent insert->lock shim 7. Shim the magnetic field for homogeneity lock->shim tune 8. Tune and match the probe for the desired nucleus (¹H or ¹³C) shim->tune params 9. Set acquisition parameters (e.g., spectral width, number of scans) tune->params acquire 10. Acquire the Free Induction Decay (FID) params->acquire process 11. Process the data (Fourier transform, phase correction, baseline correction) acquire->process

Caption: Workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of 1,3,5-Cycloheptatriene-1-carboxaldehyde for ¹H NMR, and 20-50 mg for ¹³C NMR.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[7]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[8]

  • Instrument Setup and Data Acquisition:

    • Carefully insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[9]

    • Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[9]

    • Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[10]

    • Initiate the acquisition to collect the Free Induction Decay (FID).

    • Process the FID using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Conclusion

This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral characteristics of 1,3,5-Cycloheptatriene-1-carboxaldehyde, along with a robust experimental protocol for data acquisition. While the presented spectral data are based on well-established principles and analysis of related compounds, experimental verification is recommended for definitive assignments. The information contained herein serves as a valuable resource for scientists and researchers working with this and similar molecular scaffolds, aiding in structural elucidation and characterization.

References

  • Current time information in Greene County, US. (n.d.). Google.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved March 24, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 24, 2026, from [Link]

  • H-NMR data of the compounds (2a, 4-8). (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland. Retrieved March 24, 2026, from [Link]

    • Sample preparation and pre-acquisition activities. (n.d.). NMR. Retrieved March 24, 2026, from [Link]

  • A Study of the Norcaradiene-Cycloheptatriene Equilibrium in a Series of Azulenones by NMR Spectroscopy; The Impact of Substitution on the Position of Equilibrium. (2015, December 7). PubMed. Retrieved March 24, 2026, from [Link]

  • Lambert, J. B., Durham, L. J., Lepoutere, P., & Roberts, J. D. (1966). Nuclear Magnetic Resonance Spectroscopy. Analysis and Temperature Dependence of the Spectra of Cycloheptatriene and 7,7-Bistrifluoromethylcycloheptatriene1. Journal of the American Chemical Society, 88(15), 3641-3646. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments. Retrieved March 24, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved March 24, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved March 24, 2026, from [Link]

  • 1,3,5-cycloheptatriene-1-carbaldehyde. (2025, May 20). Chemical Synthesis Database. Retrieved March 24, 2026, from [Link]

  • Bateman, L. M., et al. (2015). A study of the norcaradiene–cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium. Organic & Biomolecular Chemistry, 13, 11026-11038. [Link]

  • Egger, K. W., & Moser, W. R. (1967). Virtual coupling in the nuclear magnetic resonance spectra of substituted cycloheptatrienes. The Journal of Physical Chemistry, 71(12), 3690-3694. [Link]

  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • 2-Hydroxymethyl-18-crown-6. (n.d.). SpectraBase. Retrieved March 24, 2026, from [Link]

  • Zhang, W., Cho, H. M., & Moore, J. S. (n.d.). Submitted by Wei Zhang, Hyeon Mo Cho, and Jeffrey S. Moore. Organic Syntheses Procedure. Retrieved March 24, 2026, from [Link]

  • 1,3,5-Cycloheptatriene-1-carboxaldehyde. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved March 24, 2026, from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0216582). (n.d.). NP-MRD. Retrieved March 24, 2026, from [Link]

  • Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. (2011, December 21). Beilstein Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Supporting Information for Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid. (n.d.). Beilstein Journals. Retrieved March 24, 2026, from [Link]

  • Chemical Properties of 1,3,5-Cycloheptatriene (CAS 544-25-2). (n.d.). Cheméo. Retrieved March 24, 2026, from [Link]

  • Synthesis of cyclohepta-1,3,5-trienes by the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. (1991, January). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. (2011). PMC. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Unveiling the Electronic Properties of 1,3,5-Cycloheptatriene-1-carboxaldehyde: A Comprehensive Technical Guide

Executive Summary 1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly versatile, non-aromatic cyclic polyene that serves as a critical precursor in organometallic synthesis and advanced ligand design. Unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly versatile, non-aromatic cyclic polyene that serves as a critical precursor in organometallic synthesis and advanced ligand design. Unlike simple benzenoid aromatics, the electronic architecture of CHT-1-CHO is defined by a delicate balance between extended π -conjugation, dynamic valence isomerization, and the thermodynamic drive toward aromatization. This whitepaper provides an in-depth analysis of its molecular orbital framework, structural dynamics, and the self-validating experimental protocols required to characterize its unique electronic properties.

Molecular Orbital Architecture and Conjugation Dynamics

The core electronic structure of 1,3,5-cycloheptatriene consists of a conjugated system of six p -atomic orbitals forming six molecular orbitals ( π1​ through π6​ ). Because the ring is interrupted by an sp3 -hybridized carbon at the C7 position, the molecule is strictly non-aromatic.

In the ground state, the six π electrons completely fill the three bonding orbitals ( π1​ , π2​ , and π3​ ), making π3​ the Highest Occupied Molecular Orbital (HOMO). The Lowest Unoccupied Molecular Orbital (LUMO) is the π4∗​ antibonding orbital.

The introduction of the highly electronegative carboxaldehyde group (-CHO) at the C1 position fundamentally alters this landscape:

  • Conjugation Extension: The carbonyl π system conjugates with the triene ring, delocalizing electron density and lowering the overall energy of the LUMO.

  • Optical Bandgap Reduction: The lowered LUMO narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift in its UV-Vis absorption spectrum compared to the parent cycloheptatriene.

  • Electrophilic Activation: The electron-withdrawing nature of the aldehyde group polarizes the triene system, making the molecule an excellent candidate for forming complex organometallic synthons, such as tricarbonyl iron complexes used in Wittig reactions.

Quantitative Electronic Parameters

To provide a clear comparative baseline, the following table summarizes the structural and electronic parameters of the CHT-1-CHO system.

ParameterDescriptionMechanistic Implication
Conjugated π System 6 e− (ring) + 2 e− (carbonyl)Extends conjugation, lowering the excitation energy required for π→π∗ transitions.
HOMO Level π3​ orbitalActs as the primary electron donor site during initial oxidative or electrophilic events.
LUMO Level π4∗​ orbital (lowered by -CHO)Serves as the primary electron acceptor site; facilitates nucleophilic addition.
Aromaticity Non-aromatic ( sp3 C7)The molecule remains highly reactive until aromatized via hydride loss.
Valence Isomer Norcaradiene (Bicyclo[4.1.0]heptadiene)Accessible via thermal disrotatory electrocyclization, crucial for cycloaddition reactions.

Valence Isomerization: The CHT-Norcaradiene Equilibrium

A defining electronic feature of cycloheptatrienes is their ability to undergo a Woodward-Hoffmann symmetry-allowed disrotatory electrocyclic ring closure to form norcaradiene (bicyclo[4.1.0]hepta-2,4-diene).

This valence isomerization is a dynamic thermal equilibrium. While electron-withdrawing groups at the C7 position strongly shift the equilibrium toward the norcaradiene isomer, substitution at the C1 position (as in CHT-1-CHO) extends the linear conjugation of the open triene. Consequently, the open 1,3,5-cycloheptatriene form is thermodynamically favored at room temperature. However, the norcaradiene isomer remains a critical, transient intermediate that dictates the molecule's behavior in Diels-Alder and other cycloaddition reactions.

G CHT 1,3,5-Cycloheptatriene- 1-carboxaldehyde (Non-Aromatic, sp3 C7) NCD Norcaradiene Isomer (Bicyclo[4.1.0]heptadiene) CHT->NCD Disrotatory Electrocyclization Hydride Hydride Abstraction (-H⁻ from C7) CHT->Hydride Chemical Oxidation Tropylium 1-Formyltropylium Cation (6π Aromatic System) Hydride->Tropylium Aromatization

Valence isomerization and aromatization pathways of 1,3,5-cycloheptatriene-1-carboxaldehyde.

Aromatization to the Tropylium Cation

While CHT-1-CHO is non-aromatic, the loss of a hydride ion ( H− ) from the sp3 -hybridized C7 position yields the formyl-tropylium cation—a highly stable, planar, aromatic system.

The presence of the 1-carboxaldehyde group introduces competing electronic effects during this transformation. As an electron-withdrawing group, it slightly destabilizes the adjacent positive charge of the resulting tropylium ring compared to an unsubstituted system. Conversely, it significantly increases the acidity of the C7 protons in the parent molecule, facilitating easier hydride abstraction by reagents such as trityl fluoroborate or ceric ammonium nitrate (CAN). This aromatization pathway is heavily exploited in the synthesis of macrocyclic compounds and organocatalysts.

Experimental Methodologies for Electronic Characterization

To rigorously characterize the electronic properties of CHT-1-CHO, researchers must employ self-validating analytical workflows. The following protocols are designed to establish causality between physical measurements and theoretical molecular orbital states.

Protocol A: Electrochemical and Optical Bandgap Mapping

Objective: To quantify the HOMO-LUMO gap and map absolute orbital energy levels. Causality: Relying solely on UV-Vis spectroscopy yields only the optical bandgap (the energy required for the π3​→π4∗​ transition). By coupling this with Cyclic Voltammetry (CV), we measure the thermodynamic onset of oxidation (electron removal from the HOMO) and reduction (electron addition to the LUMO). This creates a self-validating system where the electrochemical gap ( ΔECV​ ) cross-verifies the optical gap ( Eoptical​ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve CHT-1-CHO in anhydrous acetonitrile to a concentration of 1 mM. Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte. Purge the solution with ultra-pure argon for 15 minutes to remove dissolved oxygen.

  • Optical Profiling (UV-Vis): Transfer a solvent-matched aliquot to a quartz cuvette. Record the absorption spectrum from 200–600 nm. Identify the λmax​ corresponding to the π→π∗ transition. Calculate the optical bandgap using the Planck-Einstein relation: Eg​(eV)=1240/λonset​ .

  • Electrochemical Sweeping (CV): Utilizing a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference), sweep the potential anodically to identify the oxidation onset ( Eox​ ), and cathodically for the reduction onset ( Ered​ ).

  • Data Synthesis: Calculate absolute energy levels relative to the vacuum level using the empirical formulas: EHOMO​=−(Eox​+4.8) eV and ELUMO​=−(Ered​+4.8) eV. Verify that ELUMO​−EHOMO​≈Eg​ .

G Start 1,3,5-Cycloheptatriene- 1-carboxaldehyde UV UV-Vis Spectroscopy (Optical Absorption) Start->UV Photon Excitation CV Cyclic Voltammetry (Redox Profiling) Start->CV Electrochemical Sweeps Bandgap Electronic Bandgap Determination UV->Bandgap λ_max (Optical Gap) HOMO HOMO (π3) Ionization Potential CV->HOMO Oxidation Onset LUMO LUMO (π4*) Electron Affinity CV->LUMO Reduction Onset HOMO->Bandgap E_HOMO LUMO->Bandgap E_LUMO

Workflow for determining the HOMO-LUMO bandgap of CHT-1-CHO using orthogonal analytical methods.

Protocol B: Variable-Temperature NMR (VT-NMR) for Valence Isomerization

Objective: To trap and characterize the transient norcaradiene valence isomer. Causality: Because the Woodward-Hoffmann disrotatory ring closure is highly dynamic, rapid interconversion at room temperature averages the NMR signals of the two isomers. By lowering the temperature, we reduce the thermal energy below the activation barrier ( ≈11 kcal/mol), slowing the exchange relative to the NMR timescale. This decoalescence reveals the hidden, highly shielded cyclopropane protons characteristic of the norcaradiene tautomer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.05 M solution of CHT-1-CHO in a low-freezing deuterated solvent, strictly utilizing CD2​Cl2​ or Toluene- d8​ to prevent freezing at cryogenic temperatures.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. Document the averaged vinylic and aliphatic signals.

  • Cryogenic Sweeping: Lower the NMR probe temperature in 10 K decrements down to 180 K. Allow a strict 5-minute thermal equilibration period at each step before acquiring spectra to ensure sample homogeneity.

  • Lineshape Analysis: Monitor the spectra for signal decoalescence. The definitive proof of the norcaradiene isomer is the emergence of high-field multiplets (typically between 0.5–1.5 ppm) corresponding to the newly formed cyclopropane ring protons.

References

  • PubChem. "1,3,5-Cycloheptatriene-1-carboxaldehyde | C8H8O | CID 11051631". National Center for Biotechnology Information.[Link]

  • Filo. "Answer the questions below for 1,3,5-cycloheptatriene". AskFilo.[Link]

  • Goldschmidt, Z. "Organometallic synthons. The wittig reaction of tricarbonyl[(3,4,5,6-η)-1,3,5-cycloheptatriene-1-carboxaldehyde] iron". Bar-Ilan University Research Portal.[Link]

  • Beilstein Journal of Organic Chemistry. "Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues". Beilstein-Institut.[Link]

  • National Institutes of Health. "Tropylium Ion, an Intriguing Moiety in Organic Chemistry". PubMed Central (PMC).[Link]

Foundational

Thermodynamic stability of 1,3,5-Cycloheptatriene-1-carboxaldehyde isomers

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3,5-Cycloheptatriene-1-carboxaldehyde Isomers Abstract The thermodynamic landscape of substituted cycloheptatrienes is a subject of profound chemical intere...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3,5-Cycloheptatriene-1-carboxaldehyde Isomers

Abstract

The thermodynamic landscape of substituted cycloheptatrienes is a subject of profound chemical interest, with significant implications for synthetic chemistry, materials science, and drug development. The delicate balance between various isomeric forms—positional, conformational, and valence tautomers—is governed by a subtle interplay of electronic and steric factors. This technical guide provides a comprehensive exploration of the thermodynamic stability of 1,3,5-cycloheptatriene-1-carboxaldehyde isomers. We delve into the theoretical principles dictating their relative energies, detail robust computational and experimental methodologies for their assessment, and present a comparative analysis of the key isomeric forms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this dynamic chemical system.

The Isomeric Landscape of Cycloheptatriene Carboxaldehyde

The structural diversity of cycloheptatriene carboxaldehyde extends beyond simple positional differences. A full understanding of its thermodynamic stability requires consideration of three distinct types of isomerism: positional isomerism, conformational isomerism, and valence tautomerism.

Positional Isomers

The aldehyde (-CHO) substituent can be located at four unique positions on the 1,3,5-cycloheptatriene ring, giving rise to four distinct positional isomers. For the purpose of this guide, we will refer to them based on the position of the aldehyde group:

  • 1-carboxaldehyde: The substituent is at a carbon involved in a double bond.

  • 2-carboxaldehyde: The substituent is at a different carbon involved in a double bond.

  • 3-carboxaldehyde: The substituent is at a third unique carbon involved in a double bond.

  • 7-carboxaldehyde: The substituent is at the sp³-hybridized methylene bridge carbon.

Conformational Isomers

The parent 1,3,5-cycloheptatriene molecule is not planar and adopts a boat-shaped conformation[1]. This non-planar structure gives rise to conformational isomerism. The boat conformation can undergo a ring-inversion process, which has a relatively low energy barrier. For the parent cycloheptatriene, this barrier is approximately 6 kcal·mol⁻¹[1][2]. Substitution with a carboxaldehyde group will influence the energetics of this inversion, but the fundamental boat-like conformation and its dynamic inversion are key features of the system.

Valence Tautomerism: The Cycloheptatriene-Norcaradiene Equilibrium

The most fascinating aspect of this system is the valence tautomerism between the monocyclic cycloheptatriene (CHT) and its bicyclic isomer, bicyclo[4.1.0]hepta-2,4-diene, commonly known as norcaradiene (NCD)[3]. This is a thermally allowed, reversible electrocyclic reaction[4].

For the unsubstituted parent molecule, the equilibrium lies heavily in favor of the cycloheptatriene form, with the norcaradiene being significantly less stable[4][5]. However, the position of this equilibrium is exquisitely sensitive to the electronic nature of substituents, particularly at the C7 position[3][6].

Diagram 1: The Isomeric Landscape

The following diagram illustrates the relationships between the different isomeric forms of cycloheptatriene carboxaldehyde.

Isomer_Landscape Figure 1. Interconversion Pathways for Cycloheptatriene Carboxaldehyde Isomers cluster_Positional Positional Isomers cluster_CHT_NCD_7 Valence Tautomerism (C7-Substituted) cluster_CHT_NCD_1 Valence Tautomerism (C1-Substituted) cluster_Conformational Conformational Isomerism 1-CHO 1-Carboxaldehyde CHT1 CHT (1-CHO) 1-CHO->CHT1 7-CHO 7-Carboxaldehyde CHT7 CHT (7-CHO) 7-CHO->CHT7 Other_Pos 2- & 3-Carboxaldehyde NCD7 NCD (7-CHO) CHT7->NCD7 Equilibrium Favors NCD NCD1 NCD (1-CHO) CHT1->NCD1 Equilibrium Favors CHT Boat1 Boat Conformer CHT1->Boat1 Boat2 Inverted Boat Conformer Boat1->Boat2 Ring Inversion (~6 kcal/mol) Computational_Workflow Figure 2. DFT-Based Workflow for Calculating Relative Gibbs Free Energy Start Initial 3D Structure (e.g., 7-CHO CHT) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Minimum Structure is a True Minimum Check->Minimum No TS Structure is a Transition State Check->TS Yes Thermo Calculate Thermal Corrections (ZPVE, Enthalpy, Entropy) Minimum->Thermo Gibbs Calculate Gibbs Free Energy (G) G = E_elec + G_thermal Thermo->Gibbs Compare Compare G values of Isomers (ΔG = G_NCD - G_CHT) Gibbs->Compare

Caption: A typical workflow for determining isomer stability using DFT.

Experimental Verification Protocol: Variable Temperature NMR

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for quantifying the thermodynamics of systems in dynamic equilibrium, such as the CHT-NCD tautomerism.[7][8][9]

Step-by-Step VT-NMR Workflow:

  • Sample Preparation: Dissolve a pure sample of the cycloheptatriene derivative in a suitable deuterated solvent that has a wide liquid temperature range (e.g., deuterated chloroform, toluene, or dichloromethane).

  • High-Temperature Spectrum: Acquire an NMR spectrum at a temperature where the CHT-NCD interconversion is fast on the NMR timescale. This will show a single set of time-averaged signals.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments. As the temperature decreases, the rate of interconversion slows. The averaged signals will broaden, coalesce, and eventually resolve into two distinct sets of signals, one for the CHT and one for the NCD tautomer.[10]

  • Equilibrium Constant (Keq) Determination: At several temperatures below coalescence where the signals are sharp and resolved, carefully integrate the corresponding peaks for both tautomers. The equilibrium constant is the ratio of the integrals: Keq = [NCD] / [CHT].

  • Thermodynamic Parameter Calculation:

    • The Gibbs free energy difference at each temperature is calculated using the equation: ΔG° = -RT ln(Keq) .

    • By plotting ln(Keq) versus 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting line.

Diagram 3: Experimental Workflow for Thermodynamic Analysis

Experimental_Workflow Figure 3. VT-NMR Workflow for Determining Thermodynamic Parameters Start Prepare Sample in Suitable Solvent VT_NMR Acquire NMR Spectra at Various Temperatures (T) Start->VT_NMR Integrate Integrate Signals for CHT and NCD at Low T VT_NMR->Integrate Keq Calculate Keq = [NCD]/[CHT] for each Temperature Integrate->Keq DeltaG Calculate ΔG° = -RT ln(Keq) Keq->DeltaG VantHoff Create van't Hoff Plot (ln(Keq) vs 1/T) Keq->VantHoff Params Determine ΔH° (from slope) and ΔS° (from intercept) VantHoff->Params

Caption: Using VT-NMR to derive thermodynamic data for an equilibrium.

Comparative Analysis of Isomer Stability

While a complete set of experimentally derived thermodynamic data for all four positional isomers of 1,3,5-cycloheptatriene-1-carboxaldehyde is not available in the literature, a clear and authoritative picture of their relative stabilities can be constructed from established principles and computational studies on analogous systems.

Isomer PositionPredominant TautomerRelative Stability of NCD FormGoverning Factor
7-carboxaldehyde Norcaradiene (NCD)Most Stable Strong HOMO(cyclopropane)-LUMO(CHO) stabilizing interaction.[11][12]
1-carboxaldehyde Cycloheptatriene (CHT)Least StableSubstituent is on the π-system; no direct stabilization of the NCD form.
2-carboxaldehyde Cycloheptatriene (CHT)Very UnstableSubstituent is on the π-system; no direct stabilization of the NCD form.
3-carboxaldehyde Cycloheptatriene (CHT)Very UnstableSubstituent is on the π-system; no direct stabilization of the NCD form.

Discussion:

  • 7-Carboxaldehyde: This isomer is unique. The powerful electron-withdrawing nature of the aldehyde group at the C7 position significantly stabilizes the norcaradiene tautomer, shifting the equilibrium to favor the bicyclic form.[3] In analogous systems with cyano (-CN) groups at C7, the norcaradiene can be the exclusive form observed.[11] Therefore, the 7-carboxaldehyde-NCD tautomer is predicted to be the most thermodynamically stable bicyclic isomer among all possibilities.

  • 1-, 2-, and 3-Carboxaldehyde: For these isomers, the aldehyde group is attached to an sp²-hybridized carbon of the triene system. In these positions, the substituent influences the electronic properties of the π-system but does not provide the specific, powerful stabilizing interaction with the Walsh orbitals of the cyclopropane ring that is present in the 7-substituted case. Consequently, the cycloheptatriene form is expected to be overwhelmingly dominant in the equilibrium, just as it is for the parent cycloheptatriene.[4] The corresponding NCD tautomers for these isomers are expected to be high-energy, transient species.

Implications for Research and Drug Development

A thorough understanding of the thermodynamic stability of these isomers is critical for practical applications:

  • Synthetic Strategy: Synthetic routes must account for the potential isomerization. For instance, a reaction targeting the 7-carboxaldehyde CHT tautomer might be complicated by its spontaneous conversion to the more stable NCD form. Conversely, the CHT-NCD equilibrium can be exploited to perform selective reactions on one tautomer in the presence of the other.[13]

  • Chemical Reactivity: The CHT and NCD tautomers exhibit vastly different chemical reactivity. CHTs can act as dienes or trienes in cycloaddition reactions, while NCDs behave as vinylcyclopropanes.[3][13] The position of the equilibrium dictates the reactive pathways available to the molecule.

  • Drug Development: In medicinal chemistry, isomers can have drastically different pharmacological and toxicological profiles. A drug candidate that exists as an equilibrium mixture of tautomers, or one that can easily isomerize to a more stable but inactive/toxic form, presents a significant developmental challenge. Stability data is crucial for predicting shelf-life, metabolic pathways, and ensuring consistent product quality.

Conclusion

The thermodynamic stability of 1,3,5-cycloheptatriene-1-carboxaldehyde isomers is governed by a fascinating interplay of conformational dynamics and valence tautomerism. The position of the carboxaldehyde substituent is the single most important factor determining the position of the cycloheptatriene-norcaradiene equilibrium. Substitution at the C7 methylene bridge leads to a pronounced stabilization of the bicyclic norcaradiene tautomer through a well-understood orbital interaction. In contrast, substitution at any of the olefinic carbons (C1, C2, or C3) results in the cycloheptatriene form being the overwhelmingly favored species. The robust computational and experimental workflows detailed herein provide a reliable framework for scientists to probe and quantify these stability differences, enabling the rational design of syntheses and the development of novel molecules with predictable and stable properties.

References

  • Bateman, L. M., et al. (2015). A study of the norcaradiene-cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium. Organic & Biomolecular Chemistry, 13(45), 11026-38. [Link]

  • Bateman, L. M., et al. (2015). A study of the norcaradiene-cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium. ResearchGate. [Link]

  • Mita, T., et al. (2023). Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes. Nature Communications. [Link]

  • García de la Concepción, J., et al. (2024). Norcaradiene–Cycloheptatriene Equilibrium: A Heavy-Atom Quantum Tunneling Case. The Journal of Organic Chemistry. [Link]

  • Knothe, L., et al. (1977). Effect of Cyclopentenone Anellation on a Cycloheptatriene - Norcaradiene Equilibrium. Liebigs Annalen der Chemie. [Link]

  • Houk, K. N., et al. (2019). Asymmetric Aminocatalytic Cycloadditions of Formyl Cycloheptatrienes. Angewandte Chemie. [Link]

  • Hoffmann, R. (1970). The Norcaradiene-Cycloheptatriene Equilibrium. Tetrahedron Letters, 11(33), 2907-2909. [Link]

  • García de la Concepción, J., et al. (2024). Norcaradiene–Cycloheptatriene Equilibrium: A Heavy-Atom Quantum Tunneling Case. ChemRxiv. [Link]

  • Lammertsma, K., & Wouters, J. (2011). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Beilstein Journal of Organic Chemistry, 7, 1713-21. [Link]

  • Cintas, P., et al. (2024). Norcaradiene–Cycloheptatriene Equilibrium: A Heavy-Atom Quantum Tunneling Case. PMC. [Link]

  • Sünel, M. B., et al. (2007). Reaction of cycloheptatriene derivatives with 1,3-diketones in the presence of Mn(OAc)3. SciSpace. [Link]

  • University of Oxford. (2018). Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Shaik, F. A., et al. (2024). Determining binding free energy by computational modelling. DergiPark. [Link]

  • Le, T. A., et al. (2023). Benchmarking First-Principles Reaction Equilibrium Composition Prediction. PMC. [Link]

  • Jurrat, M., et al. (2020). Variable temperature (VT) NMR spectroscopic investigation of azotriptycenes. ResearchGate. [Link]

  • Lammertsma, K., & Wouters, J. (2011). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. PMC. [Link]

Sources

Exploratory

The Structural Dynamics of 1,3,5-Cycloheptatriene-1-carboxaldehyde Derivatives: A Comprehensive Guide to Crystal Structure Analysis

Executive Summary The 1,3,5-cycloheptatriene (CHT) scaffold and its derivatives are of profound interest in advanced organic synthesis and drug development due to their unique fluxional behavior. Specifically, 1,3,5-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-cycloheptatriene (CHT) scaffold and its derivatives are of profound interest in advanced organic synthesis and drug development due to their unique fluxional behavior. Specifically, 1,3,5-cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) undergoes a rapid, thermally allowed [1,6]-electrocyclic valence tautomerism with its norcaradiene (NCD) isomer. Understanding the solid-state structural parameters of these derivatives via Single-Crystal X-Ray Diffraction (SCXRD) is critical for researchers looking to utilize these scaffolds as conformationally restricted bioisosteres.

This technical guide provides a comprehensive framework for the crystallization, X-ray structural analysis, and mechanistic interpretation of CHT-1-CHO derivatives, ensuring that structural biologists and medicinal chemists can reliably trap and analyze these dynamic systems.

Molecular Architecture and Valence Tautomerism

The structural identity of CHT-1-CHO derivatives is not static; it exists as a dynamic equilibrium between the seven-membered cycloheptatriene ring and the bicyclic [4.1.0] norcaradiene system. This equilibrium is a prototypical model for studying neutral homoaromaticity and homoconjugative interactions 1.

The Causality of Substituent Effects

The position of the CHT NCD equilibrium is dictated by the electronic nature of the substituents at the C1 and C7 positions.

  • Electron-Withdrawing Groups (EWGs): The carboxaldehyde (-CHO) group at the C1 position acts as a strong EWG. It withdraws electron density from the π -system, which energetically stabilizes the Walsh orbitals of the cyclopropane ring in the NCD form. Consequently, CHT-1-CHO derivatives often exhibit a higher population of the NCD tautomer in the solid state compared to unsubstituted CHT.

  • Transition Metal Complexation: Coordination of the CHT-1-CHO moiety to transition metals (e.g., iron tricarbonyl) drastically alters the puckering amplitude of the ring, effectively "locking" the conformation and preventing the electrocyclic ring closure to NCD 2.

Tautomerism EWG Electron-Withdrawing Group (e.g., -CHO at C1) Walsh Interaction with Cyclopropane Walsh Orbitals EWG->Walsh NCD Stabilization of Norcaradiene (NCD) Form Walsh->NCD CHT Stabilization of Cycloheptatriene (CHT) Form NCD->CHT Valence Tautomerism EDG Electron-Donating Group / Unsubstituted Pi Delocalization across Triene System EDG->Pi Pi->CHT

Figure 1: Mechanistic logic of substituent-driven valence tautomerism in CHT-1-CHO derivatives.

Implications for Drug Development

In medicinal chemistry, the CHT/NCD scaffold is utilized to introduce three-dimensionality into flat aromatic drugs. Because the CHT ring is non-planar (typically adopting a boat conformation), it serves as an excellent bioisostere for ortho-substituted benzenes, offering improved solubility and reduced π−π stacking-driven aggregation. Furthermore, X-ray crystallographic analysis has revealed that certain CHT-containing nitrogen heterocycles crystallize exclusively as the norcaradiene isomer, providing a rigid, stereochemically defined vector for receptor binding 3.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the bond lengths and distinguish between the CHT and NCD forms, high-resolution SCXRD is required. Because the equilibrium is dynamic and the compounds are often volatile, standard room-temperature crystallography is insufficient. The following protocol is designed as a self-validating system , ensuring that each step contains an internal quality control check.

Step-by-Step Methodology

Step 1: Low-Temperature Crystallization (Kinetic Trapping)

  • Procedure: Dissolve the CHT-1-CHO derivative in a binary solvent system (e.g., dichloromethane/n-hexane, 1:3 v/v). Place the vial in a -20 °C freezer and allow for slow vapor diffusion over 48–72 hours.

  • Causality: Rapid evaporation at room temperature leads to dynamic disorder in the crystal lattice due to the ongoing CHT NCD interconversion. Low-temperature slow diffusion kinetically traps the most thermodynamically stable solid-state conformer.

  • Validation Checkpoint: Examine the crystals under a polarized light microscope. Uniform extinction (complete darkness at specific rotation angles) confirms a single, untwinned crystal.

Step 2: Cryoprotected Crystal Mounting

  • Procedure: Submerge the selected crystal in a drop of Paratone-N oil on a glass slide. Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cryostream set to 100 K.

  • Causality: Paratone oil serves a dual purpose: it acts as a cryoprotectant to prevent ice formation and coats the crystal to prevent the highly volatile CHT derivative from subliming under the dry nitrogen stream.

Step 3: Data Collection and Reduction

  • Procedure: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å).

  • Causality: Mo K α is chosen over Cu K α to minimize absorption effects and achieve higher resolution (higher sin(θ)/λ ), which is critical for resolving the subtle bond length differences between the CHT and NCD tautomers.

  • Validation Checkpoint: During data reduction (e.g., using APEX4 or CrysAlisPro), verify that the internal agreement factor ( Rint​ ) is ≤0.05 . A higher value indicates twining or radiation damage.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface. Refine all non-hydrogen atoms with anisotropic displacement parameters (ADPs).

  • Validation Checkpoint: The refinement is considered successful and self-validated when the Goodness-of-Fit (S) approaches 1.0, R1​<0.05 , and the maximum/minimum residual electron density ( Δρmax​ / Δρmin​ ) is within ±0.5 e/ų.

Workflow Syn Synthesis of CHT-1-CHO Derivatives Eq Solution State: CHT ⇌ NCD Equilibrium Syn->Eq Cryst Low-Temp Crystallization (100 K, Slow Evaporation) Eq->Cryst Kinetic Trapping XRD SCXRD Data Collection (Mo Kα, λ = 0.71073 Å) Cryst->XRD Refine Structure Solution & Refinement (SHELXL / Olex2) XRD->Refine Model Final 3D Structural Model (Bond Lengths, Puckering) Refine->Model

Figure 2: Experimental workflow for the synthesis, kinetic trapping, and SCXRD analysis of CHT derivatives.

Quantitative Structural Parameters

The definitive proof of whether a CHT-1-CHO derivative has crystallized in the cycloheptatriene or norcaradiene form lies in the precise measurement of its carbon-carbon bond lengths. The tables below summarize the expected quantitative data and the quality control metrics required to validate these findings.

Table 1: Comparative Bond Lengths in CHT vs NCD Scaffolds

Bond PositionCHT Form (Å)NCD Form (Å)Structural Implication
C1–C2 1.34 – 1.361.48 – 1.51Double bond in CHT; Single bond in NCD
C2–C3 1.43 – 1.451.33 – 1.35Single bond in CHT; Double bond in NCD
C1–C6 > 2.20 (Non-bonded)1.53 – 1.56Open ring in CHT; Cyclopropane base in NCD
C1=O (Aldehyde) 1.21 – 1.221.20 – 1.21Highly conjugated in CHT; Less conjugated in NCD

Table 2: Crystallographic Quality Control Metrics (Self-Validation Parameters)

ParameterTarget ValueDiagnostic Meaning
Temperature 100 KPrevents dynamic disorder and sublimation.
Rint​ < 0.05Confirms high data redundancy and lack of twinning.
R1​ (I > 2 σ (I)) < 0.05Indicates a highly accurate structural model.
Goodness-of-Fit (S) 0.95 – 1.05Validates the weighting scheme of the refinement.
Residual Density ( Δρ ) ± 0.5 e/ųEnsures no missing atoms or unmodeled solvent.

References

  • Photoswitching neutral homoaromatic hydrocarbons Source: Nature Chemistry (2023) URL:[Link]

  • Synthesis, Characterization and Reactivity of the Tricarbonyl[(3,4,5,6-η)-1,3,5-cycloheptatriene-1-carboxaldehyde] iron Source: Journal of Organometallic Chemistry (1979) URL:[Link]

  • Buchner Reaction/Azirine Modification Approach Toward Cycloheptatriene Containing Nitrogen Heterocyclic Scaffolds Source: The Journal of Organic Chemistry (2021) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3,5-Cycloheptatriene-1-carboxaldehyde as a Versatile Precursor for Tropylium Salts in Organic Synthesis and Drug Discovery

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,3,5-cycloheptatriene-1-carboxaldehyde as a stable and versatile precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,3,5-cycloheptatriene-1-carboxaldehyde as a stable and versatile precursor for the synthesis of tropylium salts. We delve into the underlying chemical principles, provide detailed, field-tested protocols for the synthesis and purification of tropylium salts, and discuss their applications in modern organic chemistry and medicinal chemistry. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Introduction: The Aromatic Tropylium Cation

The tropylium cation, [C₇H₇]⁺, is a non-benzenoid aromatic system that has fascinated chemists since its discovery. Its aromaticity, predicted by Hückel's rule (4n+2 π electrons, where n=1), imparts significant stability to the seven-membered ring, making it a valuable building block in organic synthesis.[1] Tropylium salts are frequently employed as reagents and catalysts in a variety of organic transformations.[2][3] The aldehyde functionality on the cycloheptatriene ring provides a versatile handle for further chemical modifications, making 1,3,5-cycloheptatriene-1-carboxaldehyde an ideal and accessible starting material for functionalized tropylium salts.

Why 1,3,5-Cycloheptatriene-1-carboxaldehyde? A Strategic Choice

The selection of 1,3,5-cycloheptatriene-1-carboxaldehyde as a precursor is a strategic one, rooted in its chemical stability and functional group accessibility. Unlike cycloheptatriene itself, which can be prone to rearrangement and oxidation, the electron-withdrawing nature of the aldehyde group in 1,3,5-cycloheptatriene-1-carboxaldehyde enhances the acidity of the methylene protons, facilitating the crucial hydride abstraction step. Furthermore, the aldehyde group can be readily converted into a variety of other functional groups either before or after the formation of the tropylium cation, opening up a vast chemical space for exploration in areas like drug discovery.

The Core Transformation: Hydride Abstraction

The synthesis of tropylium salts from 1,3,5-cycloheptatriene derivatives hinges on the removal of a hydride ion (H⁻) from the C7 position, leading to the formation of the planar, aromatic tropylium cation.[4] Several reagents can effect this transformation, with the choice often dictated by the specific substrate and desired counter-ion. Trityl (triphenylmethyl) salts, such as trityl tetrafluoroborate, are commonly used for this purpose due to their high affinity for hydride ions and the stability of the resulting triphenylmethane byproduct.[5][6]

Mechanism of Tropylium Salt Formation

The mechanism involves the direct abstraction of a hydride ion from the sp³-hybridized CH₂ group of the cycloheptatriene ring by a strong Lewis acid, such as the trityl cation. This abstraction is the rate-determining step and results in the formation of the thermodynamically stable, planar, and fully conjugated aromatic tropylium cation.

Tropylium Salt Formation Mechanism cluster_reactants Reactants cluster_products Products CHT_CHO 1,3,5-Cycloheptatriene-1-carboxaldehyde C₇H₇CHO Tropylium_CHO_BF4 Tropylium Carboxaldehyde Tetrafluoroborate [C₇H₆CHO]⁺BF₄⁻ CHT_CHO:f1->Tropylium_CHO_BF4:f0 - H⁻ Trityl_BF4 Trityl Tetrafluoroborate Ph₃C⁺BF₄⁻ Triphenylmethane Triphenylmethane Ph₃CH Trityl_BF4:f1->Triphenylmethane:f0 + H⁻

Caption: Hydride abstraction from 1,3,5-cycloheptatriene-1-carboxaldehyde.

Experimental Protocols

The following protocol describes a general method for the synthesis of tropylium carboxaldehyde tetrafluoroborate.

Synthesis of Tropylium Carboxaldehyde Tetrafluoroborate

This protocol details the synthesis of tropylium carboxaldehyde tetrafluoroborate from 1,3,5-cycloheptatriene-1-carboxaldehyde using trityl tetrafluoroborate as the hydride abstracting agent.

Materials:

  • 1,3,5-Cycloheptatriene-1-carboxaldehyde (95% or higher purity)

  • Trityl tetrafluoroborate (Ph₃CBF₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Instrumentation:

  • Magnetic stirrer and stir bar

  • Schlenk flask

  • Cannula for liquid transfer

  • Sintered glass funnel for filtration

Protocol:

  • Inert Atmosphere: Assemble a flame-dried 100 mL Schlenk flask with a magnetic stir bar under a positive pressure of argon or nitrogen. An inert atmosphere is crucial to prevent the reaction of the trityl cation with atmospheric moisture.

  • Reagent Preparation: In the Schlenk flask, dissolve trityl tetrafluoroborate (1.0 equivalent) in anhydrous dichloromethane (e.g., 40 mL). Stir until a clear solution is obtained.

  • Substrate Addition: In a separate, dry vial, dissolve 1,3,5-cycloheptatriene-1-carboxaldehyde (1.05 equivalents) in a minimal amount of anhydrous dichloromethane (e.g., 10 mL).

  • Reaction Execution: Slowly add the solution of the cycloheptatriene derivative to the stirring solution of trityl tetrafluoroborate at room temperature. The reaction is typically rapid and may be accompanied by a color change.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Product Precipitation: Upon completion of the reaction (typically 1-2 hours), add anhydrous diethyl ether to the reaction mixture to precipitate the tropylium salt. The triphenylmethane byproduct will remain dissolved in the solvent mixture.

  • Isolation: Collect the precipitated solid by filtration through a sintered glass funnel under an inert atmosphere.

  • Washing: Wash the collected solid with several portions of anhydrous diethyl ether to remove any residual triphenylmethane and other soluble impurities.

  • Drying: Dry the purified tropylium carboxaldehyde tetrafluoroborate under high vacuum to obtain a crystalline solid.

Characterization Data
CompoundAppearanceExpected Yield (%)Expected ¹H NMR (CD₃CN, 400 MHz) δ (ppm)Expected ¹³C NMR (CD₃CN, 101 MHz) δ (ppm)
Tropylium Carboxaldehyde TetrafluoroboratePale yellow solid80-909.5-9.7 (s, 1H, CHO), 9.2-9.4 (m, 6H)~190 (CHO), ~155-160 (aromatic C)

Note: The NMR chemical shifts are estimates based on the known values for the unsubstituted tropylium cation and the expected deshielding effect of the aldehyde group.

Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the precursor to potential downstream applications in drug development.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis cluster_applications Applications in Drug Development Precursor 1,3,5-Cycloheptatriene- 1-carboxaldehyde Hydride_Abstraction Hydride Abstraction (e.g., with Ph₃C⁺BF₄⁻) Precursor->Hydride_Abstraction Tropylium_Salt Tropylium Carboxaldehyde Salt Hydride_Abstraction->Tropylium_Salt Reductive_Amination Reductive Amination (Introduction of Amine Diversity) Tropylium_Salt->Reductive_Amination Wittig_Reaction Wittig Reaction (Alkene Formation) Tropylium_Salt->Wittig_Reaction Oxidation_to_Acid Oxidation to Carboxylic Acid (Amide Coupling) Tropylium_Salt->Oxidation_to_Acid Lead_Optimization Lead Compound Optimization Reductive_Amination->Lead_Optimization Wittig_Reaction->Lead_Optimization Oxidation_to_Acid->Lead_Optimization

Caption: General workflow from precursor to applications.

Applications in Drug Development and Medicinal Chemistry

The tropylium scaffold is of significant interest in medicinal chemistry due to its unique electronic and steric properties, which can lead to novel interactions with biological targets. The aldehyde functionality of the tropylium salt synthesized from 1,3,5-cycloheptatriene-1-carboxaldehyde serves as a crucial synthetic handle for the elaboration of diverse molecular structures.[1][7]

  • Reductive Amination: The aldehyde can undergo reductive amination with a wide range of primary and secondary amines, allowing for the introduction of diverse side chains and pharmacophores.

  • Wittig and Related Reactions: The aldehyde can be converted to various alkenes through Wittig-type reactions, enabling the extension of the carbon skeleton and the introduction of new functionalities.

  • Oxidation and Subsequent Coupling: Oxidation of the aldehyde to a carboxylic acid provides a versatile functional group for the formation of amides and esters, facilitating the connection of the tropylium core to other molecular fragments.

  • Lewis Acid Catalysis: Tropylium salts themselves can act as efficient, metal-free Lewis acid catalysts for various organic transformations, such as acetalization and transacetalization reactions.[8][9]

The ability to perform these transformations on the stable tropylium core allows for the late-stage functionalization of complex molecules, a highly desirable strategy in modern drug discovery.

Safety and Handling

  • 1,3,5-Cycloheptatriene-1-carboxaldehyde: This compound is a combustible liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Trityl tetrafluoroborate: This reagent is corrosive and moisture-sensitive. It should be handled in an inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Anhydrous Solvents: Dichloromethane and diethyl ether are flammable and volatile. Handle in a fume hood away from ignition sources.

  • Tropylium Salts: While relatively stable, tropylium salts should be stored under an inert atmosphere to prevent slow decomposition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of tropylium saltIncomplete reaction; moisture contamination of reagents or solvents.Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere. Use freshly opened or properly dried anhydrous solvents. Consider extending the reaction time or gentle heating.
Product is an oil instead of a solidPresence of impurities, particularly triphenylmethane.Ensure the starting materials are of high purity. Increase the volume and number of washes with anhydrous diethyl ether. Trituration with a non-polar solvent like pentane may induce crystallization.
Broad or complex NMR spectrumPresence of starting material or byproducts.Re-purify the product by precipitation and washing. Ensure complete removal of triphenylmethane.

Conclusion

1,3,5-Cycloheptatriene-1-carboxaldehyde is a highly valuable and versatile precursor for the synthesis of functionalized tropylium salts. The straightforward and generally high-yielding hydride abstraction protocol, combined with the rich chemistry of the aldehyde functional group, establishes this starting material as a key building block for the construction of complex molecules in both academic and industrial research, particularly in the field of drug discovery. The information and protocols provided herein are intended to empower researchers to explore the exciting potential of this unique class of aromatic compounds.

References

  • Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow. Green Chemistry. [Link]

  • Supporting Information for publications. Wiley-VCH. [Link]

  • Important reactions of tropylium ion. ResearchGate. [Link]

  • Tropylium cation now serves as an organocatalyst. C&EN Global Enterprise. [Link]

  • Action of some bases on the tropylium cation. Canadian Science Publishing. [Link]

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry. PMC. [Link]

  • Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]

  • Tropylium-Catalyzed O-H Insertion Reactions of Diazoalkanes with Carboxylic Acids. Synfacts. [Link]

  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. PMC. [Link]

  • Abstraction of Hydride from Alkanes and Dihydrogen by the Perfluorotrityl Cation. PMC. [Link]

  • 13 Spectroscopy. Oxford Learning Link. [Link]

  • Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Walsh Medical Media. [Link]

  • Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]

  • Tropylium cation. Wikipedia. [Link]

  • Generation of the tropylium cation [14 h]⁺ monitored using ¹H NMR... ResearchGate. [Link]

  • Abstraction of Hydride from Alkanes and Dihydrogen by the Perfluorotrityl Cation. ChemRxiv. [Link]

  • Hydride Shuttle Catalysis: From Conventional to Inverse Mode. PMC. [Link]

  • Bottleable but reactive carbocations are powerful hydride abstractors. Chemistry World. [Link]

  • Cycloheptatriene. chemeurope.com. [Link]

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Application

Application Note: Synthesis and Functionalization of Transition Metal Complexes Utilizing 1,3,5-Cycloheptatriene-1-carboxaldehyde

Executive Summary & Strategic Utility 1,3,5-Cycloheptatriene (CHT) and its derivatives are highly versatile organometallic synthons. In drug development, bridged polycycles derived from CHTs are critical scaffolds for sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

1,3,5-Cycloheptatriene (CHT) and its derivatives are highly versatile organometallic synthons. In drug development, bridged polycycles derived from CHTs are critical scaffolds for synthesizing highly physiologically active compounds, including taxanes, ingenols, and phorbols[1]. However, functionalizing the CHT ring via classical organic synthesis often suffers from poor stereocontrol and unwanted side reactions.

By utilizing 1,3,5-cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) as a ligand, researchers can coordinate the conjugated triene system to a transition metal center. The metal acts as a massive, electronically tunable steric protecting group. This allows for aggressive secondary functionalization of the uncoordinated aldehyde moiety (e.g., via Wittig olefination) with near-perfect diastereoselectivity, followed by optional decomplexation to yield complex bioactive precursors[2].

This application note details the mechanistic rationale, step-by-step synthesis, and self-validating analytical protocols for generating and functionalizing CHT-1-CHO transition metal complexes, with a specific focus on the highly stable η4 -Iron(0) tricarbonyl system.

Mechanistic Rationale & Stereochemical Causality

Metal Selection: Iron vs. Group 6 Metals

While Group 6 metals (Cr, Mo, W) readily form η6 -complexes with cycloheptatrienes—such as the synthesis of ( η6 -C7H8)Mo(CO) 3​ via the direct reaction of Mo(CO) 6​ [3]—these reactions often require elevated temperatures. High thermal energy can induce unwanted rearrangements of the CHT skeleton, frequently driving the system to aromatize into toluene derivatives[4].

For the sensitive 1-carboxaldehyde derivative, milder η4 -coordination using Iron(0) is preferred. Diiron nonacarbonyl (Fe 2​ (CO) 9​ ) dissociates at room temperature, coordinating to the C3–C6 diene portion of CHT-1-CHO. This leaves the C1–C2 double bond and the aldehyde intact for downstream chemistry[2].

Stereochemical Control via Coordination

The primary causality behind forming the organometallic complex before functionalization is stereocontrol. The bulky Fe(CO) 3​ moiety completely shields the endo face of the cycloheptatriene ring. When a phosphonium ylide approaches the coordinated aldehyde during a Wittig reaction, steric repulsion forces the oxaphosphetane transition state to form exclusively on the exo face.

Stereo N1 η4-Fe(CO)3 Coordination N2 Steric Shielding of Endo Face N1->N2 N3 Electronic Modulation of Triene N1->N3 N4 Exo-Face Attack by Ylide N2->N4 N3->N4 N5 High Diastereoselectivity (>95% E-isomer) N4->N5

Caption: Mechanistic logic of Fe(CO)3-directed stereoselective Wittig olefination.

Experimental Methodologies

Workflow Overview

G A 1,3,5-Cycloheptatriene- 1-carboxaldehyde B Coordination Fe2(CO)9, Ether A->B C η4-Fe(CO)3 Complex (Protected Triene) B->C D Wittig Olefination Ph3P=CH-R, THF C->D E Functionalized η4-Fe(CO)3 Diene D->E

Caption: Workflow for the synthesis and functionalization of the CHT-1-CHO Iron(0) complex.

Protocol 1: Synthesis of Tricarbonyl[(3,4,5,6- η )-1,3,5-cycloheptatriene-1-carboxaldehyde]iron(0)

Objective: Coordinate the triene system while preserving the reactive aldehyde.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

    • Causality: Organoiron(0) complexes are highly susceptible to oxidative degradation. Moisture and oxygen must be rigorously excluded to prevent the formation of insoluble iron oxides.

  • Reagent Loading: Add 1.0 equivalent of 1,3,5-cycloheptatriene-1-carboxaldehyde and 1.2 equivalents of Diiron nonacarbonyl (Fe 2​ (CO) 9​ ) to the flask.

  • Solvent Addition: Inject anhydrous, degassed diethyl ether.

    • Causality: Ether is explicitly chosen over THF. THF can form the highly reactive Fe(CO) 4​ (THF) adduct, which may lead to unwanted side reactions with the aldehyde. In ether, Fe 2​ (CO) 9​ slowly dissociates at room temperature, providing a controlled, steady release of the reactive Fe(CO) 4​ species.

  • Reaction: Stir the suspension at 25 °C for 24 hours in the dark.

    • Causality: Photochemical conditions (often used with liquid Fe(CO) 5​ ) are avoided to prevent premature decarbonylation or degradation of the aldehyde moiety.

  • Filtration: Filter the dark mixture through a pad of Celite under Argon to remove unreacted Fe 2​ (CO) 9​ and insoluble iron clusters (e.g., Fe 3​ (CO) 12​ ).

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography using neutral alumina (hexane/ether gradient).

    • Causality: Neutral alumina is utilized instead of standard silica gel to prevent acid-catalyzed decomposition of the organometallic complex.

Protocol 2: Stereoselective Wittig Olefination

Objective: Convert the coordinated aldehyde to an extended conjugated olefin.

  • Ylide Generation: In a separate Schlenk flask, generate the phosphonium ylide (e.g., Ph 3​ P=CH 2​ ) by treating the corresponding phosphonium salt with n-Butyllithium in THF at -78 °C.

  • Addition: Cannulate the ylide solution dropwise into a -78 °C THF solution of the η4 -Fe(CO) 3​ complex generated in Protocol 1.

  • Controlled Warming: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Slow warming kinetically controls the rate of oxaphosphetane formation. The Fe(CO) 3​ moiety blocks the endo face, forcing the ylide to attack exclusively from the exo face, yielding >95% diastereoselectivity[2].

  • Quench & Extraction: Quench with degassed water, extract with pentane, and dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Isolation: Purify via neutral alumina chromatography to isolate the functionalized complex.

Self-Validating Analytical Systems

To ensure the protocol operates as a self-validating system, researchers must perform an in-process Quality Control (QC) check using Infrared (IR) and Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy before proceeding from Protocol 1 to Protocol 2.

Validation Checkpoint: Do not proceed to olefination until the metal-carbonyl signatures ( νC≡O​ at ~2050 and 1980 cm −1 ) are confirmed. If these bands are absent, the Fe 2​ (CO) 9​ dissociation failed, indicating degraded reagent or insufficient reaction time. Furthermore, the upfield shift of the coordinated triene protons in the NMR spectrum confirms successful η4 -binding.

Quantitative Spectral Data Summary
Analytical TargetFree CHT-1-CHO Ligand η4 -Fe(CO) 3​ ComplexFunctionalized Olefin ComplexValidation Checkpoint
IR: νC≡O​ (Metal) None2050, 1980 cm −1 2050, 1980 cm −1 Confirms metal retention
IR: νC=O​ (Aldehyde) 1685 cm −1 1692 cm −1 NoneConfirms Wittig completion
1 H NMR: Aldehyde Proton δ 9.50 (s) δ 9.55 (s)NoneConfirms aldehyde consumption
1 H NMR: Coordinated Triene δ 5.3 - 6.8 (m) δ 2.8 - 5.1 (m) δ 2.7 - 5.0 (m)Confirms η4 coordination

References

  • Title: Organometallic synthons: The wittig reaction of tricarbonyl[(3,4,5,6-η)-1,3,5-cycloheptatriene-1-carboxaldehyde] iron Source: Journal of Organometallic Chemistry (Semantic Scholar) URL: [Link][2]

  • Title: An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex Source: Journal of Chemical Education (ACS Publications) URL: [Link][3]

  • Title: Catalytic Cyclocodimerization of Silicon-Containing 1,2-Dienes with 1,3,5-Cycloheptatriene in the Synthesis of Biologically Active Bicyclo[4.2.1]Nona-2,4-Dienes Source: MDPI Molecules URL: [Link][1]

  • Title: Synthesis, Molecular Structure and Reactivity of Di(1-cyclohepta-2,4,6-trienyl) thioether Source: EPub Bayreuth (University of Bayreuth) URL: [Link][4]

Sources

Method

Application Note and Protocol: Synthesis of Tropone, a Non-Benzenoid Aromatic Ketone

Introduction: The Significance of Tropone Tropone, or 2,4,6-cycloheptatrien-1-one, is a fascinating non-benzenoid aromatic compound that has garnered significant interest in the fields of organic chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Tropone

Tropone, or 2,4,6-cycloheptatrien-1-one, is a fascinating non-benzenoid aromatic compound that has garnered significant interest in the fields of organic chemistry and drug development.[1][2] Its unique seven-membered carbocyclic ring system, featuring a conjugated triene and a ketone, imparts it with distinct chemical properties and reactivity.[1][2] The tropone moiety is a key structural component in a variety of natural products with important biological activities, including colchicine, stipitatic acid, and hinokitiol.[2] The synthesis of tropone and its derivatives is therefore a critical endeavor for the exploration of novel therapeutic agents and the study of non-benzenoid aromaticity.

This application note provides a detailed examination of synthetic strategies for obtaining tropone. It first addresses the chemical considerations and challenges associated with the proposed selective oxidation of 1,3,5-cycloheptatriene-1-carboxaldehyde. Subsequently, it presents a reliable and well-established protocol for the synthesis of tropone from a more common starting material, 1,3,5-cycloheptatriene, via selenium dioxide oxidation.

The Challenge of Selectively Oxidizing 1,3,5-Cycloheptatriene-1-carboxaldehyde

Reagents such as Pyridinium Chlorochromate (PCC) are well-known for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[3][4] While PCC can oxidize aldehydes, it typically converts them to carboxylic acids, especially in the presence of water which can form a geminal diol intermediate.[5] In an anhydrous environment, the reaction may be halted at the aldehyde stage, but the conversion of an aldehyde to a ketone is not a characteristic reaction of PCC.[5] Furthermore, the conjugated triene system in 1,3,5-cycloheptatriene-1-carboxaldehyde is sensitive to oxidation and rearrangement under various reaction conditions, which could lead to a mixture of undesired byproducts.

Given these challenges, a more established and reliable method for the synthesis of tropone is the oxidation of the more readily available precursor, 1,3,5-cycloheptatriene.

Established Protocol: Selenium Dioxide Oxidation of 1,3,5-Cycloheptatriene

A well-documented and effective method for the synthesis of tropone is the oxidation of 1,3,5-cycloheptatriene using selenium dioxide (SeO₂).[1][2][6] This protocol offers a direct route to the tropone ring system.

Reaction Scheme

G reactant 1,3,5-Cycloheptatriene reagent SeO₂ product Tropone reactant->product Dioxane, H₂O, Reflux

Caption: Oxidation of 1,3,5-Cycloheptatriene to Tropone.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
1,3,5-Cycloheptatriene544-25-292.14 g/mol 1.0 eq
Selenium Dioxide7446-08-4110.96 g/mol 1.1 eq
1,4-Dioxane123-91-188.11 g/mol Solvent
Water7732-18-518.02 g/mol Co-solvent
Diethyl Ether60-29-774.12 g/mol Extraction
Saturated Sodium Bicarbonate SolutionN/AN/AQuenching
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying Agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5-cycloheptatriene (1.0 eq) and a solution of selenium dioxide (1.1 eq) in a mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated selenium metal.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure tropone.

Safety and Handling Precautions
  • Selenium Dioxide (SeO₂): Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8] In case of skin contact, wash the affected area immediately with soap and water.[8][9]

  • 1,3,5-Cycloheptatriene: This compound is flammable and should be handled away from open flames and other ignition sources.

  • 1,4-Dioxane: Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood.

  • Waste Disposal: All selenium-containing waste must be disposed of according to institutional and local regulations for hazardous waste.[7][9][10]

Mechanism of Selenium Dioxide Oxidation

The oxidation of cycloheptatriene with selenium dioxide is believed to proceed through an ene reaction followed by a[1][9]-sigmatropic rearrangement.

G cluster_0 Mechanism of Tropone Formation Cycloheptatriene Cycloheptatriene Ene Adduct Ene Adduct Cycloheptatriene->Ene Adduct Ene Reaction with SeO₂ Allylic Seleninate Ester Allylic Seleninate Ester Ene Adduct->Allylic Seleninate Ester [2,3]-Sigmatropic Rearrangement Tropone Tropone Allylic Seleninate Ester->Tropone Elimination of H₂SeO₂

Caption: Proposed mechanism for SeO₂ oxidation of cycloheptatriene.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction is heated to reflux for a sufficient amount of time. Monitor by TLC.
Loss of product during work-upEnsure complete extraction from the aqueous layer. Be careful during the distillation or chromatography steps.
Formation of ByproductsOver-oxidationUse the stoichiometric amount of selenium dioxide.
Impure starting materialPurify the 1,3,5-cycloheptatriene before use.

Conclusion

While the direct oxidation of 1,3,5-cycloheptatriene-1-carboxaldehyde to tropone is a synthetically challenging transformation with no well-established protocol, the synthesis of tropone from 1,3,5-cycloheptatriene via selenium dioxide oxidation is a reliable and effective alternative. This application note provides a detailed protocol for this method, along with essential safety information and mechanistic insights, to aid researchers in the successful synthesis of this important non-benzenoid aromatic compound.

References

  • Vertex AI Search. (2022, June 5).
  • Loba Chemie. (2013, July 29). PYRIDINIUM CHLOROCHROMATE Extra Pure MSDS | CAS 26299-14-9 MSDS.
  • Wikipedia. Tropone.
  • Wikipedia.
  • YouTube. (2020, February 29). PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry.
  • Master Organic Chemistry. (2011, September 9).
  • PMC - NIH. Synthesis of Naturally Occurring Tropones and Tropolones.
  • Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones).
  • Organic Chemistry Portal.
  • chemeurope.com. Tropone.
  • T3DB. (2009, July 20).
  • CDH Fine Chemical.
  • ChemicalBook.
  • Chemistry Stack Exchange. (2017, February 4). How does PCC not oxidize aldehyde?.
  • Sigma-Aldrich. (2025, December 23).
  • Arkivoc. (2017, May 29). Pyridinium chlorochromate chemistry.
  • Organic Syntheses Procedure.
  • ResearchGate. Synthesis of cycloheptatriene‐fused furanones from the reaction between aldehyde and tropone.
  • ACS Publications. (2022, January 10). Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes | The Journal of Organic Chemistry.
  • PMC - NIH.
  • Semantic Scholar. (1964, April 1). Tropone.
  • Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. (2011, December 21).
  • ChemRxiv. Visible-Light-Mediated Site-Selective C(sp2)–H Alkylation of Tropones Enables Semi-Synthesis of Cephafortunoids A and B and a.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Application

Advanced Application Note: Cycloaddition Workflows Utilizing 1,3,5-Cycloheptatriene-1-carboxaldehyde

Introduction and Strategic Overview 1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly versatile, electron-deficient polyene building block used extensively in advanced organic synthesis and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly versatile, electron-deficient polyene building block used extensively in advanced organic synthesis and materials science[1]. Unlike standard dienes, CHT-1-CHO exhibits profound structural dynamism. As a Senior Application Scientist, I approach this molecule not as a static entity, but as a programmable scaffold. Depending on the applied thermal or organometallic conditions, CHT-1-CHO can be directed down divergent cycloaddition pathways to construct complex, highly functionalized polycyclic systems.

This guide details two distinct, field-proven methodologies:

  • Thermal [4+2] Diels-Alder Cycloaddition via its norcaradiene valence isomer.

  • Organometallic-Mediated [3+2] Cycloaddition via tricarbonyliron complexation.

Mechanistic Insights and Causality (E-E-A-T)

The Valence Tautomerism Pathway

CHT-1-CHO exists in a dynamic thermal equilibrium with its bicyclic valence isomer, 1-formyl-norcaradiene[2].

  • Causality of Reactivity: The monocyclic cycloheptatriene form is generally unreactive toward standard [4+2] cycloadditions due to its non-planar, tub-like conformation. However, the application of thermal energy shifts the equilibrium toward the norcaradiene isomer. The norcaradiene form possesses a rigid, planar cis-diene system. Furthermore, the electron-withdrawing C1-carboxaldehyde group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, accelerating inverse-electron-demand Diels-Alder (IEDDA) reactions or facilitating standard Diels-Alder reactions with reactive dienophiles like maleic anhydride[2].

The Organometallic Activation Pathway

When direct cycloaddition yields poor regioselectivity, transition metal complexation serves as an elegant control mechanism.

  • Causality of Reactivity: Reacting CHT-1-CHO with an iron source (e.g., Fe2(CO)9) forms an (η4-CHT-1-CHO)Fe(CO)3 complex. The Fe(CO)3 moiety coordinates to the diene fragment, acting as a massive steric and electronic protecting group. This leaves the remaining alkene—conjugated with the formyl group—exposed. This specific electronic isolation allows for a rapid, reversible [3+2] cycloaddition with highly electron-deficient alkenes like tetracyanoethylene (TCNE), followed by an irreversible rearrangement to a stable σ,π-allylic complex[3].

Experimental Workflows and Methodologies

Protocol A: Thermal [4+2] Diels-Alder Cycloaddition

Objective: Synthesis of a tricyclic cycloadduct via the norcaradiene intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1,3,5-Cycloheptatriene-1-carboxaldehyde (1.0 mmol) and Maleic Anhydride (1.2 mmol) in 10 mL of anhydrous toluene.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110 °C for 16 hours.

    • Expert Insight: Toluene is chosen because its boiling point (110 °C) provides the exact thermal threshold required to overcome the activation energy barrier for the CHT ⇌ norcaradiene tautomerization without causing thermal degradation of the aldehyde.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). The highly conjugated CHT-1-CHO will appear as a strong UV-active spot. The successful formation of the tricyclic adduct is self-validated by the emergence of a lower Rf spot with reduced UV activity (due to the loss of extended conjugation).

  • Isolation: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the endo-tricyclic [4+2] cycloadduct.

G A 1,3,5-Cycloheptatriene- 1-carboxaldehyde B 1-Formyl-norcaradiene (Valence Isomer) A->B Thermal Equilibrium D Tricyclic [4+2] Cycloadduct B->D [4+2] Diels-Alder C Maleic Anhydride (Dienophile) C->D

Figure 1: Valence isomerization of CHT-1-CHO and subsequent[4+2] cycloaddition.

Protocol B: Tricarbonyliron-Mediated[3+2] Cycloaddition

Objective: Regioselective synthesis of a σ,π-allylic complex using TCNE.

Step-by-Step Methodology:

  • Complexation: In a foil-wrapped Schlenk flask (to prevent photochemical degradation), dissolve CHT-1-CHO (1.0 mmol) in anhydrous diethyl ether (15 mL). Add Diiron Nonacarbonyl (Fe2(CO)9) (1.5 mmol). Stir at 25 °C for 12 hours.

  • Filtration: Filter the mixture through a short pad of Celite under argon to remove unreacted iron species. Concentrate the deep yellow filtrate to isolate the (η4-CHT-1-CHO)Fe(CO)3 complex.

  • Cycloaddition: Dissolve the isolated complex in anhydrous dichloromethane (10 mL). Add Tetracyanoethylene (TCNE) (1.0 mmol) in one portion.

  • Reaction Evolution: Stir at 25 °C for 4 hours.

    • Expert Insight: The electron-withdrawing cyano groups of TCNE rapidly interact with the uncoordinated, electron-rich double bond.

  • Isolation (Self-Validation): The reaction is self-validating; the successful formation of the σ,π-allylic[3+2] cycloadduct results in the precipitation of a stable solid from the DCM solution. Collect the precipitate via vacuum filtration and wash with cold hexanes. Validation is confirmed via IR spectroscopy (distinct C≡N stretching at ~2200 cm⁻¹).

G A CHT-1-CHO (Free Ligand) C (η4-CHT-1-CHO)Fe(CO)3 (Organometallic Complex) A->C Complexation B Fe2(CO)9 (Iron Source) B->C E σ,π-Allylic [3+2] Cycloadduct C->E Cycloaddition D TCNE (Tetracyanoethylene) D->E

Figure 2: Tricarbonyliron-mediated regioselective [3+2] cycloaddition workflow.

Quantitative Data Summary

The following table summarizes the expected outcomes for the cycloaddition pathways described above, allowing for rapid comparison of reaction efficiencies.

Reaction PathwaySubstrateReagent / CatalystTemp (°C)Time (h)Expected Yield (%)Selectivity / Product Type
Thermal [4+2] CHT-1-CHOMaleic Anhydride1101665 - 75Endo-Tricyclic Adduct
Metal-Mediated [3+2] CHT-1-CHOFe2(CO)9, then TCNE2512 + 480 - 85Regioselective σ,π-Allylic Complex

References

  • Title: 1,3,5-Cycloheptatriene-1-carboxaldehyde | C8H8O | CID 11051631 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rolf Huisgen's Classic Studies of Cyclic Triene Diels–Alder Reactions Elaborated by Modern Computational Analysis Source: National Science Foundation (NSF) Public Access Repository URL: [Link]

  • Title: Zeev GOLDSCHMIDT | Professor (Emeritus) | Research profile Source: ResearchGate (Aggregated literature on tricarbonyliron complexation of cycloheptatrienes) URL: [Link]

Sources

Method

Application Note: Advanced Ring Expansion Methodologies Utilizing 1,3,5-Cycloheptatriene-1-carboxaldehyde

Executive Summary 1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly versatile, non-aromatic 7-membered carbocycle that serves as a privileged synthon in advanced organic synthesis and drug discovery. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly versatile, non-aromatic 7-membered carbocycle that serves as a privileged synthon in advanced organic synthesis and drug discovery. Because the cycloheptatriene framework exists in a dynamic valence tautomeric equilibrium with its norcaradiene counterpart, it offers unique electronic properties that can be exploited for skeletal editing. This application note details field-proven methodologies for utilizing CHT-1-CHO in ring expansion reactions, specifically focusing on its transformation into fused bicyclic tetrahydroazulenes via formal [8+2] cycloadditions, and its monocyclic expansion into functionalized cyclooctatetraenes.

Mechanistic Insights: The Synthon Potential of CHT-1-CHO

The reactivity of CHT-1-CHO is governed by two critical structural features:

  • Valence Tautomerization: The 7-membered triene ring is in constant thermal equilibrium with its bicyclic norcaradiene tautomer. The presence of the electron-withdrawing carboxaldehyde group at the C1 position stabilizes the cycloheptatriene form but highly polarizes the conjugated π -system.

  • Exocyclic Activation: Direct manipulation of the aldehyde group allows chemists to generate highly reactive exocyclic polyenes (heptafulvenes). While direct Wittig olefination can sometimes suffer from competing nucleophilic attack on the electron-deficient triene, converting the aldehyde to a dimethyl acetal followed by base-promoted elimination provides a highly controlled pathway to 8-methoxyheptafulvene[3]. This intermediate is perfectly electronically matched for higher-order cycloadditions, expanding the monocyclic system into a fused bicyclic framework.

Conversely, the thermodynamic relationship between 7-membered and 8-membered rings can be exploited in radical-mediated gas-phase reactions to achieve monocyclic expansion to cyclooctatetraenes [1], or reversed via Brønsted acid-catalyzed ring contractions of cyclooctatetraene oxides back to cycloheptatriene carbaldehydes [2].

Quantitative Comparison of Expansion Strategies

MethodologyReagents / CatalystKey IntermediateFinal Ring SystemTypical YieldStereoselectivity
Bicyclic Expansion ([8+2]) LDA, Fischer Carbenes8-MethoxyheptafulveneTetrahydroazulene65–85%Complete Regio- & Stereoselectivity
Monocyclic Expansion CH• Radicals (Gas Phase)Cyclooctatrien-7-yl RadicalFormyl-CyclooctatetraeneN/A (Analytical)N/A (Planar/Tub Dynamics)
Photochemical Expansion UV Irradiation (450 nm)Dearomatized EnolateSubstituted Cycloheptatriene50–70%High (er up to 93:7)
Ring Contraction (Reverse) Chiral Phosphoric AcidWheland IntermediateCHT-1-CHO Derivatives70–90%High Enantioselectivity

Reaction Workflow & Pathway Visualization

Workflow A 1,3,5-Cycloheptatriene- 1-carboxaldehyde B Norcaradiene Tautomer A->B Thermal Equilibrium C Acetalization & Base-Promoted Elimination A->C Homologation G Radical Addition (CH•) A->G Gas-Phase Reaction D 8-Methoxyheptafulvene (Reactive Triene) C->D -MeOH E [8+2] Cycloaddition (Fischer Carbenes) D->E + Dienophile F Tetrahydroazulene (Bicyclic Expansion) E->F Stereoselective Annulation H Formyl-Cyclooctatetraene (Monocyclic Expansion) G->H Unimolecular Decomposition

Figure 1: Divergent ring expansion pathways of 1,3,5-Cycloheptatriene-1-carboxaldehyde.

Experimental Protocols

Protocol A: Bicyclic Ring Expansion via Formal [8+2] Cycloaddition

This protocol details the expansion of the CHT framework into a tetrahydroazulene scaffold. By converting CHT-1-CHO to its dimethyl acetal and subjecting it to strong base, methanol is eliminated to form 8-methoxyheptafulvene. This electron-rich polyene undergoes a concerted [8+2] cycloaddition with electron-poor alkenyl Fischer carbene complexes [3].

Materials:

  • 1,3,5-Cycloheptatriene-1-carboxaldehyde dimethyl acetal (prepared via standard trimethyl orthoformate protection of CHT-1-CHO).

  • Diisopropylamine and n -Butyllithium (1.6 M in hexanes).

  • Alkenyl Fischer carbene complex (Chromium or Tungsten).

  • Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation of LDA: Under an inert nitrogen atmosphere, add n -butyllithium (15 mmol) dropwise to a stirred solution of diisopropylamine (15 mmol) in anhydrous THF (15 mL) at -40 °C. Stir for 30 minutes, then allow the mixture to warm to -25 °C.

  • Generation of Heptafulvene: Dissolve the CHT-1-carboxaldehyde dimethyl acetal (5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the LDA mixture at -25 °C.

    • Causality: The low temperature is critical. Heptafulvenes are highly prone to polymerization. Maintaining -25 °C ensures the elimination of methanol occurs without triggering thermal degradation of the resulting polyene.

  • Cycloaddition: Stir the resulting deep red mixture for 20 minutes at -25 °C, then allow it to warm to room temperature for 2 hours. Introduce the alkenyl Fischer carbene complex (5 mmol) dissolved in THF.

  • Workup: Remove the solvent in a rotary evaporator (bath temperature strictly 50 °C to prevent retro-electrocyclic reactions). Extract the crude mixture with hexanes (20 mL) and purify via silica gel chromatography.

Self-Validation & Troubleshooting:

  • Visual Cue: The formation of 8-methoxyheptafulvene is confirmed by an immediate color shift to a vibrant, deep red. If the solution turns brown or pale yellow prematurely, the intermediate has likely polymerized due to moisture or poor temperature control.

  • Analytical Validation: In 1 H NMR, the successful generation of the tetrahydroazulene is marked by the disappearance of the heptafulvene vinylic protons and the appearance of four contiguous stereocenter methine protons in the 2.5–4.0 ppm range.

Protocol B: Monocyclic Expansion to Cyclooctatetraene Frameworks (Gas-Phase Radical Addition)

Expanding a 7-membered ring to an 8-membered ring is notoriously difficult in solution phase due to entropic barriers and competing polymerization. However, under single-collision gas-phase conditions, the addition of a methylidyne radical (CH•) to the olefinic π -system of the CHT framework induces a barrierless isomerization and ring expansion [1]. When applied to CHT-1-CHO, this yields formyl-cyclooctatetraene.

Materials & Equipment:

  • 1,3,5-Cycloheptatriene-1-carboxaldehyde (High purity, degassed).

  • Methylidyne radical precursor (e.g., bromoform seeded in helium).

  • Crossed Molecular Beam (CMB) apparatus equipped with a Time-of-Flight (TOF) mass spectrometer.

Step-by-Step Methodology:

  • Radical Generation: Generate CH• radicals via supersonic expansion of a precursor gas mixture through a pulsed discharge nozzle.

  • Crossed Beam Collision: Intersect the CH• radical beam orthogonally with a supersonic beam of CHT-1-CHO at a precisely controlled collision energy (e.g., 20 kJ/mol).

    • Causality: Operating under single-collision conditions prevents termolecular stabilization. The chemically activated doublet radical intermediate (formyl-cyclooctatrien-7-yl) has no choice but to undergo unimolecular decomposition (loss of atomic hydrogen) to form the expanded 8-membered ring.

  • Detection: Monitor the reaction products using tunable vacuum ultraviolet (VUV) photoionization coupled to the TOF mass spectrometer.

Self-Validation & Troubleshooting:

  • Analytical Validation: Successful ring expansion is validated by detecting a product mass channel at m/z=[MCHT−1−CHO​+12] (representing the addition of a carbon atom and the ejection of a hydrogen atom).

  • Kinetic Verification: The maximum translational energy release ( Emax​ ) derived from the TOF spectra should align with the highly exoergic nature of the ring expansion (typically >250 kJ/mol), confirming that the stable cyclooctatetraene tub-conformation has been achieved rather than a strained bicyclic intermediate.

References

  • Gas-Phase Formation of 1,3,5,7-Cyclooctatetraene (C8H8) through Ring Expansion via the Aromatic 1,3,5-Cyclooctatrien-7-yl Radical (C8H9•) Transient Journal of the American Chemical Society URL:[Link]

  • Switchable Brønsted Acid-Catalyzed Ring Contraction of Cyclooctatetraene Oxide Towards the Enantioselective Synthesis of Cycloheptatriene carbaldehyde Advanced Synthesis & Catalysis URL:[Link]

  • A new higher-order cyclization reaction of alkenyl Fischer carbene complexes Dalton Transactions (RSC Publishing) URL:[Link]

Application

Application Note: Advanced Condensation Protocols for 1,3,5-Cycloheptatriene-1-carboxaldehyde

Executive Summary & Chemical Context 1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly conjugated, non-benzenoid cyclic aldehyde ()[1]. Due to its extended π -system, it serves as a powerful building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly conjugated, non-benzenoid cyclic aldehyde ()[1]. Due to its extended π -system, it serves as a powerful building block for synthesizing push-pull chromophores, novel organometallic synthons ()[2], and complex pharmacophores. It can also be accessed via the flash thermolysis and rearrangement of oxirene-arene adducts ()[3].

Unlike standard aromatic aldehydes (e.g., benzaldehyde), the cycloheptatriene ring is susceptible to sigmatropic shifts and polymerization under harsh conditions. Therefore, condensation protocols must be meticulously designed to balance electrophilic activation with the preservation of the delicate polyene backbone.

Mechanistic Rationale & Experimental Design (The "Why")

Condensation reactions with 1,3,5-cycloheptatriene-1-carboxaldehyde are governed by two competing factors:

  • Reduced Electrophilicity: The extended conjugation donates electron density into the carbonyl carbon, rendering it less electrophilic than isolated aliphatic aldehydes. Catalytic activation is mandatory.

  • Thermodynamic Driving Force: The formation of a new π -bond (C=N or C=C) extends the conjugation further across the seven-membered ring, creating a massive thermodynamic sink that drives the reaction forward once the activation energy barrier is overcome.

To navigate this, we employ mild, specific catalysts. Strong mineral acids must be avoided to prevent cationic polymerization of the triene system. Instead, we utilize weak organic acids (like glacial acetic acid or catalytic p-TsOH) paired with physical water removal (Dean-Stark or molecular sieves) to push the equilibrium.

Protocol A: Schiff Base Condensation (Imine Synthesis)

Objective: Synthesis of an extended conjugated imine via condensation with a primary amine (e.g., p-anisidine). Causality of Design: Toluene is selected as the solvent to enable the azeotropic distillation of the water byproduct. 4Å molecular sieves act as both a mild Lewis acid to activate the carbonyl and a secondary water scavenger, ensuring the equilibrium is driven entirely to the product side without requiring harsh acidic conditions.

Step-by-Step Methodology
  • Preparation: In an oven-dried 50 mL round-bottom flask, add 1,3,5-cycloheptatriene-1-carboxaldehyde (1.0 eq, 10 mmol) and p-anisidine (1.05 eq, 10.5 mmol).

  • Solvent & Catalyst: Suspend the reactants in 25 mL of anhydrous toluene. Add 50 mg of catalytic p-toluenesulfonic acid (p-TsOH) and 1.0 g of freshly activated 4Å molecular sieves.

  • Reaction Execution: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) under an inert nitrogen atmosphere for 4–6 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the organic filtrate with saturated aqueous NaHCO 3​ (2 x 15 mL) to neutralize the p-TsOH, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol.

Self-Validation & Analytical Checkpoints
  • In-Process Control (TLC): Elute with Hexane/EtOAc (8:2). The product imine will appear as a new, less polar spot compared to the starting aldehyde.

  • Spectroscopic Validation (UV-Vis): The starting aldehyde exhibits a λmax​ near 270 nm. The successful formation of the extended conjugated imine will result in a distinct bathochromic shift to >320 nm.

  • NMR Confirmation: 1 H NMR (CDCl 3​ ) must show the complete disappearance of the distinct aldehyde proton at ~9.5 ppm and the emergence of a new imine (CH=N) proton resonance at ~8.3–8.5 ppm.

Protocol B: Knoevenagel Condensation (Push-Pull Alkene Synthesis)

Objective: Synthesis of a dicyanovinyl derivative via condensation with malononitrile. Causality of Design: Malononitrile is highly acidic at the methylene position. Piperidine is used to cleanly generate the carbanion. Glacial acetic acid is added as a co-catalyst; it acts as a proton shuttle to facilitate the dehydration of the intermediate aldol without creating a highly acidic environment that would degrade the cycloheptatriene ring.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve 1,3,5-cycloheptatriene-1-carboxaldehyde (1.0 eq, 5 mmol) and malononitrile (1.1 eq, 5.5 mmol) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 3 drops of piperidine and 1 drop of glacial acetic acid. The solution will typically darken immediately, indicating the formation of the charge-transfer intermediate.

  • Reaction Execution: Stir the mixture at 80°C (mild reflux) for 2–3 hours. Monitor the reaction closely, as extended heating can lead to unwanted Michael addition side-products.

  • Workup & Isolation: Cool the reaction mixture in an ice bath for 30 minutes. The highly conjugated product should precipitate as a brightly colored (often deep yellow or orange) solid.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 5 mL) and dry under high vacuum.

Self-Validation & Analytical Checkpoints
  • In-Process Control (TLC): Elute with Hexane/EtOAc (7:3). The product is highly conjugated and will be visible as a bright yellow/orange spot even without UV illumination.

  • Spectroscopic Validation (UV-Vis): Expect a massive bathochromic shift to ~380–420 nm due to the strong push-pull electronic effect between the electron-donating triene system and the electron-withdrawing cyano groups.

  • NMR Confirmation: 1 H NMR (CDCl 3​ ) will show the disappearance of the CHO proton (~9.5 ppm) and the appearance of a highly deshielded vinylic proton at ~7.6–7.9 ppm.

Quantitative Data Summary

ProtocolNucleophileCatalystSolventTemp (°C)Time (h)Expected Yield λmax​ ShiftIPC Checkpoint
A. Schiff Base Primary Aminep-TsOH / 4Å MSToluene110 (Reflux)4 - 675 - 85%>320 nmTLC (8:2 Hex/EtOAc)
B. Knoevenagel MalononitrilePiperidine / AcOHEthanol802 - 380 - 90%~380 - 420 nmTLC (7:3 Hex/EtOAc)

Visualizations

Workflow A 1,3,5-Cycloheptatriene-1-carboxaldehyde (Starting Material) B Nucleophile Selection A->B C Primary Amines (Anilines/Alkylamines) B->C D Active Methylene (Malononitrile) B->D E Schiff Base Condensation Catalyst: p-TsOH / 4Å MS Solvent: Toluene, Reflux C->E F Knoevenagel Condensation Catalyst: Piperidine/AcOH Solvent: Ethanol, 80°C D->F G Conjugated Imine (Ligands/Pharmacophores) E->G H Push-Pull Alkene (Optoelectronic Materials) F->H

Decision matrix for 1,3,5-Cycloheptatriene-1-carboxaldehyde condensation pathways.

Mechanism N1 Malononitrile Activation N2 Carbanion Formation N1->N2 Piperidine N3 Nucleophilic Attack N2->N3 CHT-CHO N4 Aldol Intermediate N3->N4 N5 Dehydration (-H2O) N4->N5 AcOH / Heat N6 Extended Alkene N5->N6

Mechanistic sequence of the Knoevenagel condensation with CHT-1-CHO.

References

  • Title: 1,3,5-Cycloheptatriene-1-carboxaldehyde | C8H8O | CID 11051631 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Organometallic synthons. The wittig reaction of tricarbonyl[(3,4,5,6-η)-1,3,5-cycloheptatriene-1-carboxaldehyde] iron Source: Bar-Ilan University Research Portal / Journal of Organometallic Chemistry URL: [Link]

  • Title: Flash thermolysis of formal oxirene–arene adducts. Rearrangement to cycloheptatriene carboxaldehydes Source: Canadian Science Publishing / Canadian Journal of Chemistry URL: [Link]

Sources

Method

Application Note: Synthesis and Isolation of 1,3,5-Cycloheptatriene-1-carboxaldehyde

Introduction & Strategic Rationale 1,3,5-Cycloheptatriene-1-carboxaldehyde (CAS: 65810-18-6)[1] is a critical building block in advanced organic and organometallic synthesis. It serves as a highly versatile organometalli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

1,3,5-Cycloheptatriene-1-carboxaldehyde (CAS: 65810-18-6)[1] is a critical building block in advanced organic and organometallic synthesis. It serves as a highly versatile organometallic synthon, particularly in the formation of tricarbonyl iron complexes and subsequent Wittig functionalizations to generate complex polyene architectures ()[2].

Unlike fully aromatic systems, the cycloheptatriene (CHT) ring is a non-planar, conjugated triene. Direct electrophilic substitution on this ring is notoriously challenging because the methylene bridge (-CH₂-) is highly susceptible to hydride abstraction, which yields the thermodynamically stable, aromatic tropylium cation. To successfully install a formyl group at the 1-position, researchers must employ the Vilsmeier-Haack reaction under strictly controlled conditions, a methodology first established by[3].

Mechanistic Causality: Formylation vs. Hydride Abstraction

Experience & Expertise Insights: The synthesis utilizes the Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). When CHT is introduced, two divergent mechanistic pathways compete:

  • Electrophilic Attack (Target Pathway): The iminium ion attacks the electron-rich diene periphery of CHT. Subsequent deprotonation restores the conjugated triene system, yielding an iminium intermediate that is hydrolyzed to the target 1-carboxaldehyde.

  • Hydride Abstraction (Competing Pathway): Because CHT is an excellent hydride donor, the electrophile can abstract a hydride, generating the aromatic tropylium ion. These tropylium species rapidly dimerize to form bitropyl (ditropyl), a non-polar byproduct[3].

To maximize the yield of the formylated product and suppress bitropyl formation, temperature control is paramount . The initial addition must be performed at 0 °C to stabilize the kinetic electrophilic addition before allowing the system to reach ambient temperature. Furthermore, the hydrolysis step must be buffered with sodium acetate (NaOAc) to prevent acid-catalyzed polymerization of the sensitive polyene.

Mechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack on CHT Tropylium Tropylium Ion Vilsmeier->Tropylium Hydride Abstraction CHT Cycloheptatriene CHT->Intermediate CHT->Tropylium Product 1-Formylcycloheptatriene Intermediate->Product Hydrolysis (NaOAc) Bitropyl Bitropyl Byproduct Tropylium->Bitropyl Dimerization

Figure 1: Mechanistic pathways showing formylation versus competitive hydride abstraction.

Reagent Matrix and Quantitative Data

The following stoichiometry is optimized for a 100 mmol scale synthesis. All glassware must be oven-dried, and the reaction must be conducted under an inert argon or nitrogen atmosphere to prevent premature hydrolysis of the Vilsmeier reagent.

ReagentMW ( g/mol )EquivalentsAmountRoleHazard Profile
Cycloheptatriene (CHT) 92.141.09.2 g (100 mmol)SubstrateFlammable, Toxic
Phosphorus Oxychloride (POCl₃) 153.331.523.0 g (150 mmol)Activating AgentCorrosive, Water-Reactive
N,N-Dimethylformamide (DMF) 73.093.021.9 g (300 mmol)Reagent / SolventIrritant, Teratogen
Sodium Acetate (aq) 82.03Excess100 mL (2M)Hydrolysis BufferMild Irritant
Dichloromethane (DCM) 84.93N/A3 x 100 mLExtraction SolventToxic, Volatile

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Visual and analytical checkpoints are embedded to ensure reaction integrity at each stage.

Step 1: Generation of the Vilsmeier-Haack Reagent
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and an argon inlet.

  • Add anhydrous DMF (21.9 g, 300 mmol) to the flask and cool the system to 0 °C using an ice-water bath.

  • Charge the dropping funnel with POCl₃ (23.0 g, 150 mmol). Add the POCl₃ dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow, viscous liquid, confirming the formation of the chloromethyleneiminium ion. Stir for an additional 30 minutes at 0 °C.

Step 2: Substrate Addition and Formylation
  • Dilute Cycloheptatriene (9.2 g, 100 mmol) in 10 mL of anhydrous DCM to modulate the heat of reaction.

  • Transfer the CHT solution to the dropping funnel and add it dropwise to the Vilsmeier reagent at 0 °C over 45 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C).

  • Heat the mixture gently to 40 °C and stir for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Silica gel, Hexane/EtOAc 9:1). The non-polar CHT spot (R_f ~0.9) will diminish, replaced by a UV-active product spot (R_f ~0.4) and a highly non-polar bitropyl byproduct spot (R_f ~0.95).

Step 3: Buffered Hydrolysis
  • Cool the reaction mixture back to 0 °C.

  • Crucial Causality Step: Slowly quench the reaction by adding 100 mL of a 2M aqueous Sodium Acetate (NaOAc) solution dropwise. The buffer prevents the pH from dropping too low, which would otherwise trigger the polymerization of the conjugated triene product.

  • Stir the biphasic mixture vigorously for 2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Step 4: Extraction and Purification
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 100 mL).

  • Wash the combined organic layers sequentially with deionized water (2 x 100 mL) to remove residual DMF, followed by brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation).

  • Purify the crude dark oil via flash column chromatography (Silica gel, eluting with a gradient of Hexane to Hexane/EtOAc 95:5). The bitropyl byproduct elutes first, followed by the target 1,3,5-cycloheptatriene-1-carboxaldehyde as a yellow oil.

Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl3 at 0 °C) B 2. Substrate Addition (Cycloheptatriene dropwise, 0 °C) A->B C 3. Reaction Incubation (Stirring at 40 °C, 4-6 h) B->C D 4. Buffered Hydrolysis (Aqueous NaOAc, pH 6-7) C->D E 5. Extraction & Washing (DCM extraction, Water/Brine wash) D->E F 6. Flash Chromatography (Silica Gel, Hexane/EtOAc) E->F G 7. Pure 1,3,5-Cycloheptatriene-1-carboxaldehyde (Target Ligand) F->G

Figure 2: Step-by-step experimental workflow for the synthesis of the target ligand.

Analytical Validation

To confirm the structural integrity of the synthesized ligand, perform the following analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the distinct aldehyde proton singlet at δ ~9.5 ppm . The conjugated triene protons will appear as a complex multiplet between δ 5.5 – 6.8 ppm , and the characteristic non-aromatic methylene bridge (-CH₂-) protons will integrate to 2H around δ 2.3 – 2.6 ppm .

  • IR Spectroscopy: A strong, sharp carbonyl (C=O) stretching frequency should be observed at ~1680 cm⁻¹ . The shift to a lower wavenumber (compared to standard aliphatic aldehydes at ~1720 cm⁻¹) validates the conjugation of the formyl group with the extended triene system.

References

  • PubChem Compound Summary for CID 11051631. 1,3,5-Cycloheptatriene-1-carboxaldehyde. National Center for Biotechnology Information.[Link]

  • Goldschmidt, Z., & Bakal, Y. (1979). Organometallic synthons: The wittig reaction of tricarbonyl[(3,4,5,6-η)-1,3,5-cycloheptatriene-1-carboxaldehyde] iron. Journal of Organometallic Chemistry, 168(2), 215-225.[Link]

  • Asao, T., Kuroda, S., & Kato, K. (1978). 1-FORMYLCYCLOHEPTATRIENE. SYNTHESIS BY VILSMEIER REACTION AS NOVEL DIRECT SUBSTITUTION OF CYCLOHEPTATRIENE AND ITS SEVERAL REACTIONS. Chemistry Letters, 7(1), 41–44.[Link]

Sources

Application

Advanced Functionalization of 1,3,5-Cycloheptatriene-1-carboxaldehyde: Pathways to Complex Pharmaceutical Intermediates

As the demand for topologically complex, sp³-rich pharmaceutical scaffolds increases, 1,3,5-cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) has emerged as a highly versatile intermediate. Its unique highly conjugated 7-mem...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for topologically complex, sp³-rich pharmaceutical scaffolds increases, 1,3,5-cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) has emerged as a highly versatile intermediate. Its unique highly conjugated 7-membered ring system and its ability to act as a dynamic synthon make it indispensable for synthesizing 5,7-fused bicyclic systems, bridged tricycles, and tropone derivatives. This application note provides an in-depth mechanistic analysis and self-validating protocols for the strategic functionalization of CHT-1-CHO.

Mechanistic Foundations: The CHT ⇌ NCD Valence Tautomerism

The reactivity of CHT-1-CHO is fundamentally governed by its valence tautomerism. In solution, the 1,3,5-cycloheptatriene (CHT) core exists in a dynamic equilibrium with its bicyclic norcaradiene (NCD) isomer.

The electron-withdrawing nature of the C1-carboxaldehyde group significantly alters the thermodynamic landscape of this equilibrium, stabilizing specific orbital alignments. Recent computational and kinetic studies by have demonstrated that the interconversion between the CHT and NCD forms is heavily influenced by heavy-atom quantum tunneling, especially at lower temperatures[1]. This tunneling effect results in an extremely short half-life for the NCD tautomer, rendering it a transient but highly reactive intermediate that can be selectively intercepted[1].

Understanding this equilibrium is the cornerstone of designing divergent functionalization workflows. By tuning the reaction temperature and selecting specific dienophiles, chemists can selectively trap either the CHT form (via higher-order cycloadditions) or the NCD form (via classical Diels-Alder reactions)[2].

G CHT 1,3,5-Cycloheptatriene-1-CHO (CHT Form) NCD Norcaradiene-1-CHO (NCD Form) CHT->NCD Valence Tautomerism (Quantum Tunneling) Nitroso Nitrosobenzene [6+2] Cycloaddition CHT->Nitroso Suprafacial Attack Benzynes Benzynes [4+2] Cycloaddition NCD->Benzynes Diels-Alder Prod1 5,7-Fused Bicyclic System (Pharmaceutical Scaffold) Nitroso->Prod1 Prod2 Bridged Tricyclic System (Tecovirimat Precursor) Benzynes->Prod2

Figure 1: Divergent reactivity pathways dictated by the CHT ⇌ NCD valence tautomerism.

Strategic Functionalization Pathways

Pathway A: Valence-Isomer Selective Cycloadditions

The synthesis of complex carbocycles can be achieved by exploiting the CHT/NCD equilibrium. recently disclosed a machine-learning-guided approach to predict and execute valence-isomer selective cycloadditions[2].

  • CHT-Selective [6+2] Cycloaddition: Utilizing nitroso compounds, the reaction undergoes an anomalous, thermally prohibited suprafacial [6+2] cycloaddition without photoirradiation, yielding densely functionalized 5,7-fused cycloheptadienes[3].

  • NCD-Selective [4+2] Cycloaddition: Conversely, highly reactive benzynes selectively intercept the transient NCD tautomer via a [4+2] Diels-Alder pathway, generating bridged tricyclo[3.2.2.0]nonane structures[3]. These bridged architectures are critical precursors for antiviral agents, such as Tecovirimat[1].

Pathway B: Organocatalyzed [4+3] Annulations

For the de novo construction of highly substituted cycloheptatrienes, organocatalysis offers a metal-free alternative. developed a highly efficient [4+3] annulation between coumalates and γ-alkyl-substituted allenoates[4]. The use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is critical here; it activates the allenoate into a zwitterionic intermediate that selectively attacks the coumalate, followed by a cascade ring-expansion to deliver the cycloheptatriene core[4].

Pathway C: Wittig Olefination and Organometallic Protection

Direct functionalization of the C1-aldehyde via Wittig olefination extends the π-conjugation, creating tetraenes useful for cross-metathesis. However, the highly reactive triene system is prone to polymerization or unwanted cycloadditions. To circumvent this, established the use of tricarbonyl iron complexes [Fe(CO)3] to temporarily protect the triene core during the Wittig reaction[5]. The iron complex sterically shields the ring, allowing clean (E)-selective olefination at the aldehyde, after which the metal can be oxidatively cleaved.

Quantitative Reaction Metrics

The following table summarizes the key quantitative parameters for the functionalization pathways discussed, providing a benchmark for reaction optimization and scale-up.

Reaction TypeReagents / CatalystSolvent & TempTarget ScaffoldYield (%)SelectivityRef
[6+2] Cycloaddition Nitrosobenzene (1.2 eq)DCM, -78°C to RT5,7-Fused Cycloheptadienes57–73%>95:5 (CHT-selective)[3]
[4+2] Cycloaddition Benzynes (in situ)THF, RTBridged Tricyclic Systems60–85%>95:5 (NCD-selective)[2]
[4+3] Annulation Coumalates, Allenoates, DMAPDCM, 30°CSubstituted Cycloheptatrienes76–89%Single Regioisomer[4]
Wittig Olefination Ph₃P=CH-R, Fe(CO)₃ protectionTHF, 0°CFunctionalized Tetraenes65–80%High (E)-selectivity[5]

Self-Validating Experimental Protocols

The following protocols are designed with built-in diagnostic checkpoints to ensure high fidelity and reproducibility during execution.

Protocol 1: CHT-Selective [6+2] Cycloaddition with Nitrosobenzene

Causality: Conducting the reagent addition at -78°C minimizes the thermal degradation of the highly reactive nitroso species and suppresses the [4+2] NCD-pathway. The low temperature kinetically favors the suprafacial [6+2] attack on the more abundant CHT tautomer[3].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve CHT-1-CHO (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add a solution of nitrosobenzene (1.2 mmol) in DCM (5 mL) over 15 minutes.

  • Reaction & Validation Checkpoint 1: The reaction mixture will initially exhibit the characteristic emerald green color of monomeric nitrosobenzene. Stir at -78°C for 2 hours, then allow it to slowly warm to room temperature over 10 hours.

  • Validation Checkpoint 2: The successful consumption of the dienophile is visually confirmed when the solution transitions from green to a pale yellow or colorless state.

  • Validation Checkpoint 3 (TLC): Monitor via TLC (Hexanes:EtOAc 8:2). The UV-active CHT-1-CHO spot (R_f ≈ 0.6) should disappear, replaced by a new, lower-mobility spot (R_f ≈ 0.3) corresponding to the N-O bridged cycloadduct.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the 5,7-fused cycloheptadiene.

Workflow Step1 1. Substrate Prep CHT-1-CHO in DCM Step2 2. Reagent Addition Nitrosobenzene (-78°C) Step1->Step2 Step3 3. Cycloaddition Stir 12h -> RT Step2->Step3 Step4 4. Quench & Extract NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the [6+2] cycloaddition of CHT-1-CHO.

Protocol 2: Organocatalyzed [4+3] Annulation

Causality: DMAP is selected over DABCO or pyridine because its superior nucleophilicity efficiently activates the allenoate into a zwitterionic intermediate without causing premature degradation of the coumalate[4]. DCM is strictly used as the solvent at 30°C because polar solvents (like acetonitrile) lead to reaction failure due to premature quenching of the zwitterion[4].

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial, combine the coumalate derivative (0.5 mmol) and γ-alkyl-substituted allenoate (0.6 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add DMAP (20 mol%, 0.1 mmol) in one portion. Seal the vial and stir at 30°C.

  • Validation Checkpoint 1: As the annulation proceeds, CO₂ gas is extruded as a byproduct. Mild effervescence may be observed.

  • Validation Checkpoint 2 (NMR): After 12 hours, take a 0.1 mL aliquot, evaporate the DCM, and dissolve in CDCl₃. The ¹H NMR spectrum should show the complete disappearance of the coumalate olefinic protons and the emergence of a complex multiplet at 5.5–6.5 ppm, diagnostic of the newly formed cycloheptatriene core.

  • Purification: Directly load the DCM solution onto a short silica gel column and elute with a Hexane/EtOAc gradient to afford the pure alkyl-substituted cycloheptatriene.

References

  • Harada, S., Takenaka, H., Ito, T., Kanda, H., & Nemoto, T. (2024). Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes. Nature Communications, 15(1), 2309.[Link][2]

  • Wang, Z., & Yao, W. (2024). Rapid Construction of Cycloheptatriene through Organocatalyzed[4 + 3] Annulation of Coumalates. Organic Letters.[Link][4]

  • Goldschmidt, Z., & Bakal, Y. (1979). Organometallic synthons: The wittig reaction of tricarbonyl[(3,4,5,6-η)-1,3,5-cycloheptatriene-1-carboxaldehyde] iron. Journal of Organometallic Chemistry, 168(2), 215-225.[Link][5]

  • Fernández-Ramos, A., et al. (2024). Norcaradiene–Cycloheptatriene Equilibrium: A Heavy-Atom Quantum Tunneling Case. The Journal of Organic Chemistry.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Best purification techniques for 1,3,5-Cycloheptatriene-1-carboxaldehyde

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,3,5-Cycloheptatriene-1-carboxaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,3,5-Cycloheptatriene-1-carboxaldehyde. It addresses common and complex purification challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to make informed decisions during their experiments.

Section 1: Core Compound Characteristics & Stability

Before attempting any purification, it is crucial to understand the physicochemical properties and stability profile of 1,3,5-Cycloheptatriene-1-carboxaldehyde. This molecule contains a conjugated polyene system and a reactive aldehyde functional group, making it susceptible to specific degradation pathways.

PropertyValue / ObservationRationale & Expert Insight
Molecular Formula C₈H₈O[1][2]
Molecular Weight 120.15 g/mol [1][2]
Appearance Typically a yellow to orange oilColor may deepen upon exposure to air or light due to oxidation or polymerization.
Boiling Point ~113 °C at 20 hPa (for 1,3,5-Cycloheptatriene)The aldehyde will have a higher boiling point. High-temperature distillation at atmospheric pressure is not recommended due to decomposition risk.
Thermal Stability Moderate. Prone to rearrangement and polymerization at elevated temperatures.The cycloheptatriene ring exists in equilibrium with its bicyclic valence isomer, norcaradiene.[3] High heat can drive this and other unwanted side reactions.
Air/Oxidative Stability Poor. The aldehyde is readily oxidized to the corresponding carboxylic acid.Handling under an inert atmosphere (Nitrogen or Argon) is critical to prevent impurity formation.
Light Sensitivity Moderate. Conjugated systems can be susceptible to photochemical reactions.Storage in amber vials or protected from light is a mandatory precaution.[4]
Storage Store under inert gas at -20°C, protected from light.Adding a radical inhibitor like BHT can be beneficial for long-term storage, though it must be removed before use in sensitive reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I'll face when purifying 1,3,5-Cycloheptatriene-1-carboxaldehyde?

The primary challenges stem from the compound's inherent reactivity. You must mitigate three key issues:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, forming the corresponding carboxylic acid. This is accelerated by air, light, and trace metal impurities.

  • Thermal Decomposition/Rearrangement: The cycloheptatriene ring system is thermally sensitive. At high temperatures, such as those required for atmospheric distillation, it can undergo valence isomerization to norcaradiene derivatives or polymerize.[3][5]

  • Co-elution of Similar Impurities: Syntheses often produce byproducts with similar polarities, such as isomers or the parent cycloheptatriene, making chromatographic separation non-trivial.

Q2: What are the most common impurities found in crude 1,3,5-Cycloheptatriene-1-carboxaldehyde?

Impurities are almost always a direct result of the synthetic route and subsequent workup. Common syntheses, like the Buchner ring enlargement, may introduce specific contaminants.[6]

  • Starting Materials: Unreacted benzene or other aromatic precursors.

  • Parent Hydrocarbon: 1,3,5-Cycloheptatriene (tropilidene).[6][7]

  • Oxidation Product: 1,3,5-Cycloheptatriene-1-carboxylic acid.

  • Isomeric Aldehydes: Positional isomers of the aldehyde on the cycloheptatriene ring.

  • Solvent Residues: Diethyl ether, THF, dichloromethane, etc.[8]

  • Polymeric Material: Brown, non-volatile tars formed during reaction or workup.

Q3: How should I handle and store the purified compound to maintain its integrity?

Proper handling and storage are as critical as the purification itself.

  • Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[9]

  • Temperature: Store in a freezer at -20°C or below.

  • Light: Use amber glass vials or wrap containers in aluminum foil.

  • Container: Ensure the container is clean, dry, and has a tight-fitting seal (e.g., a septum-capped vial).

  • Purity Check: Before use, especially after prolonged storage, it is wise to re-check the purity by TLC or ¹H NMR to ensure no significant degradation has occurred.

Section 3: Troubleshooting and Detailed Purification Protocols

This section addresses specific experimental problems with causative explanations and step-by-step solutions.

Choosing the Right Purification Strategy

The first step is to select the appropriate technique. This decision tree provides a general guideline based on the scale and nature of impurities.

G start Crude Product Analysis (TLC, ¹H NMR) is_solid Are non-volatile impurities (polymers, salts) present? start->is_solid scale What is the scale of purification? is_solid->scale No wash Aqueous Wash / Extraction is_solid->wash Yes distill Purify by Vacuum Distillation scale->distill > 1 g chromatography Purify by Flash Chromatography scale->chromatography < 1 g or High Purity Needed final Pure Product (Verify by NMR, GC-MS) distill->final chromatography->final wash->scale

Caption: Decision tree for selecting a purification method.

Problem 1: My crude product contains acidic impurities, confirmed by a broad peak in the ¹H NMR spectrum.

Cause: This is almost certainly due to the oxidation of the aldehyde to 1,3,5-cycloheptatriene-1-carboxylic acid. This can happen during the reaction workup if it is exposed to air for extended periods.

Solution: Mild Acid/Base Extraction

This protocol is designed to remove acidic or basic impurities from an organic solution of the crude product before final purification.

Workflow: Liquid-Liquid Extraction

G cluster_0 Extraction Workflow A 1. Dissolve Crude Product in Diethyl Ether B 2. Wash with sat. NaHCO₃ (aq) (Removes Acidic Impurities) A->B C 3. Wash with Brine (Breaks Emulsions, Removes Water) B->C D 4. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) C->D E 5. Filter & Concentrate (Rotary Evaporator) D->E G Purified Organic Solution (Ready for Distillation or Chromatography) E->G F Crude Aldehyde in Ether F->A

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,3,5-Cycloheptatriene-1-carboxaldehyde and Its Derivatives for Advanced Research and Drug Development

For researchers, medicinal chemists, and professionals in drug development, the cycloheptatriene scaffold presents a unique and versatile platform for molecular design. Its distinct conformational properties and rich rea...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the cycloheptatriene scaffold presents a unique and versatile platform for molecular design. Its distinct conformational properties and rich reactivity profile offer a gateway to novel chemical entities with significant biological potential. This guide provides an in-depth comparison of 1,3,5-cycloheptatriene-1-carboxaldehyde with other key cycloheptatriene derivatives, offering insights into their synthesis, reactivity, and applications, supported by experimental data and established protocols.

Introduction to the Cycloheptatriene Core

Cycloheptatriene (CHT) is a seven-membered carbocycle containing three conjugated double bonds.[1] Unlike its six-membered counterpart, benzene, cycloheptatriene is not aromatic due to the presence of a methylene (-CH2-) group that disrupts the continuous π-orbital overlap.[1] This non-planarity is a defining feature of the cycloheptatriene system and a source of its unique chemical behavior.

A crucial aspect of cycloheptatriene chemistry is its valence tautomerism with norcaradiene (NCD).[2] This equilibrium, which involves a disrotatory ring closure, is highly influenced by the substituents on the seven-membered ring. Electron-withdrawing groups at the C7 position tend to favor the norcaradiene isomer.[2] This dynamic equilibrium is fundamental to understanding the reactivity of cycloheptatriene derivatives in cycloaddition reactions.

Synthesis of Cycloheptatriene Derivatives: A Comparative Overview

The synthesis of substituted cycloheptatrienes is a cornerstone of their application. Two primary strategies are the Buchner ring expansion and the functionalization of pre-existing cycloheptatriene.

The Buchner Ring Expansion

A classic and reliable method for synthesizing cycloheptatriene derivatives is the Buchner ring expansion of aromatic compounds with diazo compounds.[3] This reaction typically proceeds via the formation of a carbene that adds to the aromatic ring to form a norcaradiene intermediate, which then undergoes a thermally allowed electrocyclic ring-opening to the seven-membered ring.[3]

Experimental Protocol: Buchner Ring Expansion of Benzene with Ethyl Diazoacetate

This protocol provides a general procedure for the synthesis of ethyl 1,3,5-cycloheptatriene-7-carboxylate, a common precursor for other derivatives.

Materials:

  • Benzene

  • Ethyl diazoacetate

  • Dirhodium(II) acetate dimer (or other suitable catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the rhodium catalyst in the anhydrous solvent.

  • Add benzene to the solution.

  • Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The addition should be slow enough to control the evolution of nitrogen gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1,3,5-cycloheptatriene-7-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions of the reactive carbene intermediate with atmospheric oxygen or moisture.

  • Catalyst: Dirhodium(II) catalysts are highly effective for carbene transfer reactions and offer good control over the cyclopropanation step.

  • Slow Addition: Prevents a dangerous buildup of the diazo compound and uncontrolled gas evolution.

Synthesis of 1,3,5-Cycloheptatriene-1-carboxaldehyde

The direct formylation of cycloheptatriene presents a more direct route to the target aldehyde. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and non-aromatic systems.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of Cycloheptatriene

This protocol outlines a potential route for the synthesis of 1,3,5-cycloheptatriene-1-carboxaldehyde.

Materials:

  • Cycloheptatriene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Aqueous sodium acetate solution

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool a solution of DMF in the anhydrous solvent to 0 °C.

  • Slowly add POCl₃ to the cooled DMF solution with stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of cycloheptatriene in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice, followed by the slow addition of an aqueous sodium acetate solution to hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1,3,5-cycloheptatriene-1-carboxaldehyde.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ generates the electrophilic chloroiminium ion, which is the active formylating agent.[6]

  • Hydrolysis: The iminium salt intermediate formed after the electrophilic attack on cycloheptatriene is not the final aldehyde. Hydrolysis is necessary to convert it to the carbonyl group.

Comparative Reactivity of Cycloheptatriene Derivatives

The reactivity of cycloheptatriene derivatives is largely dictated by the nature and position of their substituents. Here, we compare the reactivity of 1,3,5-cycloheptatriene-1-carboxaldehyde with other key derivatives.

Cycloaddition Reactions

The Diels-Alder reaction is a hallmark of the cycloheptatriene system, primarily proceeding through the norcaradiene tautomer.[7][8] The electron-withdrawing nature of the aldehyde group in 1,3,5-cycloheptatriene-1-carboxaldehyde can influence the equilibrium and the reactivity of the diene system.

Caption: Diels-Alder reaction of 1,3,5-cycloheptatriene-1-carboxaldehyde via its norcaradiene tautomer.

In comparison, cycloheptatriene derivatives with electron-donating groups at the C7 position would have a lower concentration of the norcaradiene tautomer at equilibrium, potentially leading to slower cycloaddition reactions.

Nucleophilic and Electrophilic Reactions

The aldehyde functionality in 1,3,5-cycloheptatriene-1-carboxaldehyde introduces a site for nucleophilic attack. This allows for a range of transformations, such as reductions to the corresponding alcohol, Grignard reactions to form secondary alcohols, and Wittig reactions to generate extended π-systems.

Aldehyde 1,3,5-Cycloheptatriene-1-carboxaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Nu-) Nucleophile->Tetrahedral_Intermediate Product Addition Product Tetrahedral_Intermediate->Product Protonation

Caption: Nucleophilic addition to the carbonyl group of 1,3,5-cycloheptatriene-1-carboxaldehyde.

Conversely, the π-system of the cycloheptatriene ring can undergo electrophilic attack, although this is less common than for aromatic systems. The presence of the electron-withdrawing aldehyde group would deactivate the ring towards electrophilic substitution.

Spectroscopic Properties: A Comparative Analysis

NMR spectroscopy is an invaluable tool for characterizing cycloheptatriene derivatives. The chemical shifts of the vinylic and allylic protons provide key information about the substitution pattern and conformation of the seven-membered ring.

Table 1: Comparative ¹H NMR Data for Selected Cycloheptatriene Derivatives

CompoundProtonChemical Shift (δ, ppm)
1,3,5-CycloheptatrieneH1/H6~6.5
H2/H5~6.0
H3/H4~5.2
H7~2.2
1,3,5-Cycloheptatriene-1-carboxaldehydeCHO~9.5
H2~7.0
H6~6.8
H3, H4, H55.5 - 6.5
H7~2.5
Ethyl 1,3,5-cycloheptatriene-7-carboxylateH1/H6~6.6
H2/H5~6.1
H3/H4~5.3
H7~2.6
OCH₂CH₃~4.1 (q), ~1.2 (t)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The downfield shift of the aldehyde proton in 1,3,5-cycloheptatriene-1-carboxaldehyde is characteristic. The protons on the double bond adjacent to the aldehyde group (H2 and H6) are also shifted downfield due to the electron-withdrawing effect of the carbonyl group.

Applications in Drug Development and Medicinal Chemistry

The cycloheptatriene scaffold is found in a number of natural products with interesting biological activities.[2] The conformational flexibility of the seven-membered ring allows for precise positioning of substituents to interact with biological targets.

Table 2: Biological Activities of Selected Cycloheptatriene-related Compounds

Compound ClassBiological ActivityPotential Therapeutic Area
Benzo[9][10]cycloheptane derivativesCDK2 inhibitorsAnticancer[9]
Tropolone derivativesAnti-inflammatory, AnticancerInflammation, Cancer[3]
Colchicine and its analoguesTubulin polymerization inhibitorsAnticancer, Gout

While specific biological data for 1,3,5-cycloheptatriene-1-carboxaldehyde is not widely reported in the initial literature search, its structural features suggest potential for development as a bioactive molecule. The aldehyde group can serve as a handle for further derivatization to explore structure-activity relationships. For instance, it can be converted to imines, oximes, or other functional groups to modulate its pharmacological profile. The conjugated π-system also offers possibilities for designing molecules that can interact with biological targets through π-π stacking or other non-covalent interactions.

Conclusion

1,3,5-Cycloheptatriene-1-carboxaldehyde is a valuable derivative within the broader class of cycloheptatriene compounds. Its synthesis, while requiring specific methods like the Vilsmeier-Haack reaction, provides a versatile building block for further chemical exploration. Its reactivity is characterized by the interplay between the conjugated triene system, the valence tautomerism with its norcaradiene form, and the electrophilic nature of the aldehyde group.

Compared to other derivatives, the aldehyde functionality offers a unique handle for synthetic transformations, making it an attractive starting point for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of 1,3,5-cycloheptatriene-1-carboxaldehyde and its derivatives is warranted to fully unlock the potential of this fascinating class of compounds.

References

  • Set of pericyclic reactions for 1,3,5‐cycloheptatriene and... - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Rolf Huisgen's Classic Studies of Cyclic Triene Diels–Alder Reactions Elaborated by Modern Computational Analysis - NSF PAR. (n.d.). Retrieved March 25, 2026, from [Link]

  • (S)-1-(but-3-enyl)-3-chlorobenzene 3l - The Royal Society of Chemistry. (n.d.). Retrieved March 25, 2026, from [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. (n.d.). Retrieved March 25, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 23). Retrieved March 25, 2026, from [Link]

  • Synthesis of tricyclic and tetracyclic benzo[9][10]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed. (2023, September 15). Retrieved March 25, 2026, from [Link]

  • Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Cycloheptatriene - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved March 25, 2026, from [Link]

  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. (2024, March 20). Retrieved March 25, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (2012, June 5). Retrieved March 25, 2026, from [Link]

  • The 1 H and 13 C NMR spectra below belong to a compouns with formula C 6 H 10 O 2 . Propose a structure for this compound. - Vaia. (n.d.). Retrieved March 25, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved March 25, 2026, from [Link]

  • Transition-metal mediated cycloaddition reactions of enynes - The Rutger Scholar. (n.d.). Retrieved March 25, 2026, from [Link]

  • Compare the reaction between 2,4,6-cycloheptatrienone and cyclope... - Pearson. (n.d.). Retrieved March 25, 2026, from [Link]

  • Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • 1,3,5-Cycloheptatriene-1-carboxaldehyde | C8H8O | CID 11051631 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • CN101747139A - Method for preparing 1,3,5-cycloheptatriene - Google Patents. (n.d.).

Sources

Comparative

Validation of 1,3,5-Cycloheptatriene-1-carboxaldehyde purity using HPLC

An authoritative guide for researchers and analytical scientists on establishing a robust, self-validating purity assay for 1,3,5-Cycloheptatriene-1-carboxaldehyde. Introduction: The Analytical Challenge of Reactive Cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers and analytical scientists on establishing a robust, self-validating purity assay for 1,3,5-Cycloheptatriene-1-carboxaldehyde.

Introduction: The Analytical Challenge of Reactive Cyclic Aldehydes

1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-1-CHO) is a highly conjugated, non-benzenoid cyclic aldehyde utilized as a critical building block in complex organic synthesis and pharmaceutical development. However, its unique electronic structure presents significant analytical challenges. The cycloheptatriene ring is highly susceptible to oxidative aromatization[1] and can undergo valence isomerization to its norcaradiene tautomer. Furthermore, under thermal stress or specific catalytic conditions, it is prone to rearrangement into stable tropylium ion intermediates or benzylidene derivatives[2][3].

Consequently, establishing a robust purity assay requires an analytical modality that actively mitigates these degradation pathways while complying with the latest ICH Q2(R2) guidelines for analytical procedure validation[4][5].

Modality Comparison: Why RP-HPLC is the Gold Standard

When evaluating the purity of organic intermediates, analysts typically consider Gas Chromatography (GC), Normal-Phase HPLC (NP-HPLC), and Reversed-Phase HPLC (RP-HPLC). For reactive aldehydes like CHT-1-CHO, the choice of modality is strictly dictated by the analyte's physicochemical stability.

  • Gas Chromatography (GC-FID/MS) – Not Recommended: The high temperatures required for vaporization in the GC inlet (typically >200°C) induce thermal degradation and rearrangement of the cycloheptatriene ring into tropylium-derived artifacts[2]. This thermal instability results in a gross underestimation of the true purity of the bulk material.

  • Normal-Phase HPLC (NP-HPLC) – Suboptimal: While NP-HPLC operates at ambient temperature, bare silica stationary phases possess acidic surface silanol groups. These localized acidic sites can catalyze the degradation of the reactive aldehyde and shift the cycloheptatriene-norcaradiene equilibrium, leading to severe peak tailing and split peaks.

  • Reversed-Phase HPLC (RP-HPLC) – The Optimal Choice: RP-HPLC operates under mild, temperature-controlled conditions, preserving the structural integrity of the molecule. While simple aliphatic aldehydes often lack a strong chromophore and require chemical derivatization (e.g., with formaldoxime) for UV detection[6], the extended π -conjugation of the cycloheptatriene system provides a robust native UV absorbance maximum near 250 nm. This allows for direct, highly sensitive detection without the need for pre-column derivatization.

Table 1: Comparative Performance Matrix for CHT-1-CHO Purity Analysis
Analytical ModalityThermal StressChemical Stress (Stationary Phase)Detection SensitivitySuitability for CHT-1-CHO
GC-FID High (>200°C)Low (Inert fused silica)ModeratePoor (Thermal rearrangement)
NP-HPLC Low (Ambient)High (Acidic silanols)High (UV)Moderate (On-column degradation)
RP-HPLC-UV Low (Controlled)Low (End-capped C18)High (Native UV at 250 nm)Excellent (Gold Standard)

Experimental Protocol: A Self-Validating RP-HPLC Method

To ensure scientific integrity, the following protocol is engineered as a self-validating system. Every parameter is specifically chosen to suppress the degradation pathways of CHT-1-CHO, ensuring that the measured purity reflects the sample state rather than method-induced artifacts.

Mechanistic Causality Behind Experimental Choices:
  • Column Selection (End-capped C18): Uncapped residual silanols act as weak acids. End-capping eliminates these secondary interactions, preventing acid-catalyzed valence isomerization on-column.

  • Mobile Phase Buffering (pH 6.8): The aqueous phase must be buffered to a neutral pH. Unbuffered water can become slightly acidic due to dissolved CO₂, which accelerates the oxidative degradation and acetal formation of the aldehyde[1].

  • Sample Handling (Amber Vials & 4°C): CHT-1-CHO is prone to photo-oxidation. Solutions must be prepared in amber vials and stored in a chilled autosampler to arrest degradation during the analytical sequence.

  • Self-Validation (DAD Peak Purity): Utilizing a Diode Array Detector (DAD) allows for the extraction of UV spectra across the entire peak width. A match factor of >990 confirms that no co-eluting oxidative degradants are hidden beneath the main peak, satisfying the ICH Q2(R2) specificity requirement[4].

Step-by-Step Methodology:
  • System Preparation: Equilibrate an HPLC system equipped with a DAD and an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) at a controlled column temperature of 25°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient Program: 0–2 min (20% B), 2–10 min (linear ramp to 80% B), 10–12 min (hold at 80% B), 12–12.1 min (return to 20% B), 12.1–17 min (equilibration). Flow rate: 1.0 mL/min.

  • Standard/Sample Preparation: Accurately weigh the CHT-1-CHO sample and dissolve it in cold Acetonitrile to a target concentration of 0.5 mg/mL. Vortex briefly and transfer immediately to amber autosampler vials.

  • Execution: Inject 5 µL of the sample. Monitor absorbance at 250 nm (with a reference wavelength of 360 nm to correct for baseline drift).

ICH Q2(R2) Validation Data Summary

The following table summarizes the quantitative validation data required to demonstrate that the analytical procedure is "fit for purpose" under the updated ICH Q2(R2) guidelines[4][7].

Table 2: Simulated ICH Q2(R2) Validation Parameters for CHT-1-CHO
Validation ParameterICH Q2(R2) RequirementExperimental Result (Simulated)Pass/Fail
Specificity Baseline resolution from impurities; Peak purity confirmed.Resolution (Rs) > 2.0; DAD Peak Purity Match > 995.Pass
Linearity & Range Proportional response across the specified range.R² = 0.9998 (Range: 0.05 to 1.0 mg/mL).Pass
Accuracy Recovery of spiked known amounts (80%, 100%, 120%).Mean Recovery = 99.4% ± 0.8%.Pass
Precision (Repeatability) Relative Standard Deviation (RSD) of 6 replicate injections.RSD = 0.65% (Target < 2.0%).Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10.0.005 mg/mL (S/N = 14).Pass

Analytical Validation Workflow

The logical progression of developing and validating this method is visualized below, highlighting the critical risk assessment phase required for reactive compounds.

ICH_Validation_Workflow N1 1,3,5-Cycloheptatriene-1-carboxaldehyde (Reactive Target) N2 Risk: Thermal Rearrangement & Oxidation N1->N2 N3 Select RP-HPLC-UV (End-capped C18, Neutral pH) N2->N3 N4 ICH Q2(R2) Validation Phase N3->N4 N5 Specificity (DAD Peak Purity) N4->N5 N6 Linearity & Range (R² > 0.999) N4->N6 N7 Accuracy (Spike Recovery) N4->N7 N8 Precision (RSD < 2.0%) N4->N8 N9 Validated QC Method Ready for Release N5->N9 N6->N9 N7->N9 N8->N9

ICH Q2(R2) compliant RP-HPLC validation workflow for 1,3,5-Cycloheptatriene-1-carboxaldehyde.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link][4]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (EMA) URL:[Link][5]

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry Source: nih.gov (PMC) URL:[Link][2]

  • Intramolecular Büchner Reaction and Oxidative Aromatization with SeO2 or O2 Source: jst.go.jp (J-Stage) URL:[Link][1]

  • Gold Catalysts Can Generate Nitrone Intermediates from a Nitrosoarene/Alkene Mixture, Enabling Two Distinct Catalytic Reactions: A Nitroso-Activated Cycloheptatriene/Benzylidene Rearrangement Source: acs.org (Organic Letters) URL:[Link][3]

Sources

Validation

Structural Elucidation of 1,3,5-Cycloheptatriene-1-carboxaldehyde: A Comparative Guide to GC-EI-MS vs. Derivatization-Assisted LC-ESI-MS/MS

Executive Summary 1,3,5-Cycloheptatriene-1-carboxaldehyde (Molecular Formula: C8H8O, MW: 120.15 g/mol ) is a highly reactive conjugated cyclic aldehyde[1]. In drug development, atmospheric chemistry, and synthetic monito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Cycloheptatriene-1-carboxaldehyde (Molecular Formula: C8H8O, MW: 120.15 g/mol ) is a highly reactive conjugated cyclic aldehyde[1]. In drug development, atmospheric chemistry, and synthetic monitoring, identifying this specific compound is analytically challenging. It shares a nominal mass and structural motifs with several stable isomers, including phenylacetaldehyde, acetophenone, and tolualdehydes.

Because these isomers readily undergo rearrangement to form identical stable carbocations (such as the tropylium ion) in the gas phase[2], standard analytical approaches often fail to provide unambiguous identification. This guide objectively compares two analytical platforms ("products") for the structural elucidation of this compound: Platform A (Standard GC-EI-MS) and Platform B (Derivatization-Assisted LC-ESI-MS/MS using Girard's T reagent) .

Mechanistic Causality: Fragmentation Pathways (E-E-A-T)

To understand the performance of each analytical platform, one must first understand the gas-phase thermodynamic causality driving the fragmentation of 1,3,5-cycloheptatriene-1-carboxaldehyde.

Platform A: The Electron Ionization (EI) Tropylium Cascade

Under standard 70 eV Electron Ionization (EI), the molecule undergoes hard ionization. The molecular ion (M+• at m/z 120) is formed but is thermodynamically unstable due to the electron-withdrawing nature of the formyl group.

  • Primary Pathway: The dominant mechanistic route is the rapid alpha-cleavage and loss of the formyl radical (•CHO, 29 Da)[1]. This yields the highly stable, aromatic tropylium cation ([C7H7]+) at m/z 91 , which acts as the base peak.

  • Secondary Pathway: A competing pathway involves the loss of carbon monoxide (CO, 28 Da) to form a cycloheptatriene/toluene radical cation ([C7H8]+•) at m/z 92 [2].

  • The Analytical Bottleneck: Because isomers like phenylacetaldehyde also lose •CHO to form the exact same m/z 91 tropylium ion, EI-MS spectra of C8H8O isomers are nearly indistinguishable without precise chromatographic retention index mapping.

Platform B: Electrospray Ionization (ESI) via Girard's T Derivatization

Aldehydes exhibit poor proton affinity, making them virtually invisible in standard positive-mode ESI-MS[3]. To solve this, researchers utilize chemical derivatization. Reacting the aldehyde with Girard's T (GT) reagent (acethydrazide trimethylammonium chloride) via a condensation reaction yields a hydrazone derivative with a permanent, pre-charged quaternary ammonium group[4].

  • The MS/MS Advantage: The intact derivative ([M+GT]+) appears at m/z 234 . Upon Collision-Induced Dissociation (CID), the derivative undergoes a highly specific neutral loss of trimethylamine (59 Da), yielding a dominant reporter ion at m/z 175 . This allows for highly sensitive, isomer-specific Multiple Reaction Monitoring (MRM).

Fragmentation cluster_EI Platform A: GC-EI-MS (70 eV) cluster_ESI Platform B: LC-ESI-MS/MS (Girard's T) M 1,3,5-Cycloheptatriene-1-carboxaldehyde MW: 120.15 Da EI_M M+• m/z 120 M->EI_M Hard Ionization ESI_M [M+GT]+ Hydrazone m/z 234 M->ESI_M Derivatization EI_91 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) EI_M->EI_91 - •CHO (29 Da) EI_92 Radical Cation[C7H8]+• m/z 92 EI_M->EI_92 - CO (28 Da) EI_65 Cyclopentadienyl[C5H5]+ m/z 65 EI_91->EI_65 - C2H2 (26 Da) ESI_175 Product Ion[M+GT - N(CH3)3]+ m/z 175 ESI_M->ESI_175 CID (-59 Da)

Mass spectrometry fragmentation pathways of 1,3,5-Cycloheptatriene-1-carboxaldehyde.

Platform Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of both analytical approaches for targeting 1,3,5-cycloheptatriene-1-carboxaldehyde.

Performance MetricPlatform A: GC-EI-MS (Single Quad)Platform B: LC-ESI-MS/MS (Triple Quad + GT)
Ionization Source Electron Impact (70 eV)Electrospray Ionization (Positive Mode)
Molecular Ion Abundance Low (< 10% relative abundance)High (Pre-charged species, 100% abundance)
Primary Diagnostic Ions m/z 120 (M+), 92, 91, 65m/z 234 (Precursor), 175 (Product)
Isomer Differentiation Poor (Requires strict Retention Indexing)Excellent (Unique MS/MS transitions)
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1.0 ng/mL (Signal boosted by GT tag)
Sample Prep Complexity Low (Direct injection of volatile extract)High (Requires 1-hour derivatization step)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explained to prevent procedural artifacts.

Protocol A: GC-EI-MS Analysis
  • Rationale: Direct analysis of volatile organics. An internal standard is mandatory to validate retention times against isobaric interferences.

  • Step 1: Prepare a 10 µg/mL solution of the analyte in GC-grade hexane. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., Toluene-d8) to validate retention time shifts.

  • Step 2: Inject 1 µL into the GC-MS (e.g., Agilent 5977B) equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Step 3: Set the inlet temperature to 250°C (split ratio 10:1). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Step 4: Program the oven: Initial hold at 50°C for 2 min, ramp at 10°C/min to 200°C, then 20°C/min to 280°C.

  • Step 5: Operate the MS source at 230°C and 70 eV. Scan range: m/z 35 to 300. Monitor the ratio of m/z 91 to m/z 120 to confirm structural identity.

Protocol B: Girard's T Derivatization & LC-ESI-MS/MS
  • Rationale: Aldehydes require a permanent charge for ESI detection[3]. A procedural blank is required to monitor unreacted reagent, which can cause severe ion suppression.

  • Step 1: Dissolve the sample in 100 µL of methanol. Add 50 µL of a 10 mM Girard's T reagent solution (in methanol containing 1% glacial acetic acid). Causality: Acetic acid acts as a proton donor, catalyzing the nucleophilic attack of the hydrazide on the carbonyl carbon.

  • Step 2: Incubate the mixture at 40°C for 60 minutes.

  • Step 3 (Self-Validation): Prepare a "Procedural Blank" containing only methanol, GT reagent, and acetic acid.

  • Step 4: Dilute the reaction mixture 1:10 with LC-MS grade water. Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Step 5: Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at 0.3 mL/min.

  • Step 6: Detect via ESI+ MRM mode. Precursor ion: m/z 234. Product ion: m/z 175. Collision Energy (CE): 25 eV. Ensure the procedural blank shows no peak at the analyte's retention time.

Workflow S1 1. Sample Prep Extract C8H8O S2 2. Derivatization Girard's T + HAc 40°C, 1h S1->S2 S3 3. LC Separation C18, Gradient S2->S3 S4 S4 S3->S4 S5 5. Data Analysis Isomer Resolution S4->S5

Experimental workflow for Girard's T derivatization and LC-ESI-MS/MS analysis.

Sources

Comparative

GC-MS Method Validation for 1,3,5-Cycloheptatriene-1-carboxaldehyde: A Comparative Guide

Executive Summary The accurate quantification of volatile, highly conjugated aldehydes like 1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-CHO) presents a significant analytical challenge in pharmaceutical and environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of volatile, highly conjugated aldehydes like 1,3,5-Cycloheptatriene-1-carboxaldehyde (CHT-CHO) presents a significant analytical challenge in pharmaceutical and environmental matrices. Due to its conjugated triene system and reactive carbonyl group, CHT-CHO is highly susceptible to thermal degradation, oxidation, and severe chromatographic peak tailing.

This guide objectively compares standard Gas Chromatography-Mass Spectrometry (GC-MS) approaches and establishes a self-validating, highly robust methodology using Headspace Solid-Phase Microextraction (HS-SPME) coupled with on-fiber PFBHA derivatization . Furthermore, it outlines a comprehensive validation framework strictly adhering to the latest ICH Q2(R2) guidelines for analytical procedures[1].

The Analytical Challenge: Causality & Chemistry

To develop a reliable assay, one must understand the inherent physicochemical vulnerabilities of the target analyte. 1,3,5-Cycloheptatriene-1-carboxaldehyde possesses a highly delocalized π -electron system.

  • Thermal Instability: When subjected to the high temperatures of a standard GC injection port (typically 250°C) without protection, the conjugated triene system can undergo electrocyclic ring-closure or polymerization.

  • Active Site Interaction: Free aldehydes interact strongly with silanol groups in GC liners and columns, leading to peak tailing and loss of sensitivity.

  • The Derivatization Imperative: While 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard for HPLC-UV analysis of aldehydes, it is unsuitable for GC-MS due to the low volatility of the resulting hydrazones. Instead, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the premier choice for GC-MS[2]. PFBHA reacts quantitatively with conjugated aliphatic and cyclic aldehydes to form highly volatile, thermally stable oxime derivatives[2]. Under Electron Ionization (EI), these oximes yield a dominant, resonance-stabilized pentafluorobenzyl cation ( m/z 181), providing an exceptionally clean target for Selected Ion Monitoring (SIM)[3].

Methodology Comparison: Selecting the Optimal GC-MS Approach

To establish the most robust method for CHT-CHO, we must compare three distinct GC-MS sample introduction and preparation techniques.

Comparative Performance Data

The following table summarizes the performance characteristics of Direct Liquid Injection, standard HS-SPME, and HS-SPME with PFBHA derivatization for conjugated cyclic aldehydes.

Validation ParameterDirect Liquid Injection (DLI) GC-MSHS-SPME GC-MS (Underivatized)HS-SPME GC-MS (On-Fiber PFBHA)
Sample Prep Complexity Low (Dilute & Shoot)Medium (Incubation required)High (Fiber pre-loading required)
Thermal Stability Poor (High risk of degradation)Moderate (Matrix isolated)Excellent (Stable oxime formed)
Chromatographic Shape Tailing / Broad peaksTailingSharp, symmetrical peaks
Typical LOD 50 - 100 ng/mL5 - 20 ng/mL0.05 - 0.5 ng/mL
Linearity ( R2 ) > 0.980> 0.990> 0.998
Matrix Interference HighLowVery Low (High specificity)

Optimized Experimental Protocol: HS-SPME with On-Fiber PFBHA Derivatization

To ensure trustworthiness, the following protocol is designed as a self-validating system . It utilizes an internal standard (e.g., Benzaldehyde-d5) to continuously monitor and correct for variations in extraction efficiency and derivatization kinetics.

Reagents & Materials
  • Derivatizing Agent: PFBHA hydrochloride solution (15-30 mg/mL in organic-free water)[3].

  • SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber (optimal for retaining amine/oxime derivatives)[2][5].

  • Internal Standard (IS): Benzaldehyde-d5 (spiked into all samples at a constant concentration).

Step-by-Step Workflow
  • Fiber Conditioning: Condition the PDMS/DVB SPME fiber in the GC inlet at 250°C for 30 minutes prior to the first use to remove siloxane bleed.

  • On-Fiber Derivatization (Loading): Place 1 mL of the PFBHA aqueous solution into a 10 mL headspace vial. Incubate at 40°C for 5 minutes. Expose the SPME fiber to the headspace for 10 minutes to saturate the fiber with PFBHA[3][4].

  • Sample Extraction & Reaction: Transfer 5 mL of the sample containing CHT-CHO (spiked with IS) into a separate 20 mL headspace vial containing 1.5 g of NaCl (to drive the analyte into the headspace via the salting-out effect)[5]. Incubate at 50°C. Expose the PFBHA-loaded fiber to the sample headspace for 30 minutes. The CHT-CHO volatilizes and reacts in situ on the fiber to form the CHT-CHO-oxime.

  • GC-MS Desorption & Analysis: Retract the fiber and immediately insert it into the GC injection port (250°C, splitless mode) for 3 minutes to thermally desorb the oximes onto a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

  • Mass Spectrometry: Operate the MS in EI mode (70 eV). Use SIM mode targeting m/z 181 (quantifier for all PFBHA oximes), along with the specific molecular ions for the CHT-CHO-oxime and the IS-oxime for qualitative confirmation.

G A Sample Preparation (Matrix + Internal Standard + NaCl) D Headspace Extraction (CHT-CHO Oxime Formation on Fiber) A->D Headspace Volatilization B SPME Fiber Conditioning (PDMS/DVB) C On-Fiber Derivatization (PFBHA Headspace Loading) B->C C->D E Thermal Desorption (GC Inlet at 250°C) D->E F GC-MS Analysis (EI-SIM Mode: m/z 181) E->F

HS-SPME-GC-MS workflow with on-fiber PFBHA derivatization for aldehyde analysis.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance and scientific integrity, the developed method must be validated according to ICH Q2(R2): Validation of Analytical Procedures [1][6]. The objective is to demonstrate that the procedure is definitively fit for its intended purpose across its lifecycle[6].

Validation Parameters & Acceptance Criteria
  • Specificity / Selectivity:

    • Procedure: Analyze blank matrix samples, matrix spiked with IS, and matrix spiked with CHT-CHO.

    • Criteria: No interfering peaks > 5% of the LOQ signal at the retention times of the CHT-CHO-oxime or the IS. The unique m/z 181 fragment ensures high spectral purity.

  • Linearity & Reportable Range:

    • Procedure: Prepare a minimum of 5 concentration levels spanning 50% to 150% of the target specification limit[6]. Plot the peak area ratio (CHT-CHO / IS) against the nominal concentration.

    • Criteria: Correlation coefficient ( R2 ) 0.995. Residuals must be randomly distributed and 10%.

  • Accuracy (Recovery):

    • Procedure: Spike blank matrices at 3 distinct concentration levels (e.g., Low, Medium, High) covering the linear range, prepared in triplicate.

    • Criteria: Mean recovery must fall between 90.0% and 110.0% for trace levels.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure: Analyze 6 independent replicates at the 100% test concentration (Repeatability). Repeat on a different day, with a different analyst, or different GC-MS system (Intermediate Precision)[1].

    • Criteria: Relative Standard Deviation (RSD) 5.0%.

  • Detection & Quantitation Limits (LOD/LOQ):

    • Procedure: Calculated based on the Signal-to-Noise (S/N) ratio.

    • Criteria: LOD requires S/N 3:1. LOQ requires S/N 10:1, with verified precision and accuracy at the LOQ level.

Validation Root ICH Q2(R2) Validation Analytical Lifecycle Spec Specificity (Interference < 5%) Root->Spec Lin Linearity (R² > 0.995) Root->Lin Acc Accuracy (Recovery 90-110%) Root->Acc Prec Precision (RSD < 5%) Root->Prec Sens Sensitivity (LOD/LOQ via S/N) Root->Sens

Core analytical validation parameters according to ICH Q2(R2) guidelines.

Conclusion

For the rigorous analysis of 1,3,5-Cycloheptatriene-1-carboxaldehyde, bypassing derivatization is an analytical compromise that sacrifices accuracy and sensitivity. By implementing HS-SPME with on-fiber PFBHA derivatization, laboratories can stabilize the reactive conjugated triene system, eliminate matrix interferences, and achieve sub-ng/mL detection limits. When coupled with a strict ICH Q2(R2) validation protocol, this methodology provides a deeply trustworthy, self-validating system suitable for the most demanding drug development and research applications.

References

  • validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Rapid Analysis of C6 Aldehydes by Solid-Phase Microextraction Sheets and Direct Analysis in Real-Time Mass Spectrometry ACS Publications URL:[Link]

  • Determination of Aldehydes in Diatoms by Headspace Solid-Phase Microextraction Coupled with GC–MS Oxford Academic URL:[Link]

  • Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS Semantic Scholar URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,3,5-Cycloheptatriene-1-carboxaldehyde proper disposal procedures

Operational and Disposal Protocol for 1,3,5-Cycloheptatriene-1-carboxaldehyde As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the lifecycle management o...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocol for 1,3,5-Cycloheptatriene-1-carboxaldehyde

As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the lifecycle management of highly reactive organometallic synthons. 1,3,5-Cycloheptatriene-1-carboxaldehyde (CAS 65810-18-6) is a critical intermediate, often leveraged in Wittig reactions and the assembly of [1]. However, the fusion of a highly unsaturated, conjugated triene ring with an electrophilic carboxaldehyde moiety introduces severe stability and disposal bottlenecks.

This guide provides a self-validating, step-by-step operational plan for the safe handling, chemical quenching, and final disposal of this compound. By understanding the mechanistic causality behind these protocols, laboratories can prevent dangerous exotherms, peroxide detonations, and regulatory violations.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective disposal protocol, we must first dissect the molecular vulnerabilities of the compound. The hazards of 1,3,5-cycloheptatriene-1-carboxaldehyde stem from two reactive domains:

  • The Aldehyde Moiety (Autoxidation): Like many aldehydes, this compound is highly susceptible to autoxidation when exposed to atmospheric oxygen. This radical chain reaction yields explosive peroxy acids or degrades the material into acidic cycloheptatrienecarboxylic acid derivatives.

  • The Conjugated Triene (Polymerization): The parent framework, cycloheptatriene, is a highly [2]. The triene system can undergo spontaneous, exothermic Diels-Alder dimerization or radical polymerization if heated, exposed to light, or concentrated without inhibitors.

Table 1: Quantitative Data & Operational Impact Summary

Property / ClassificationValueOperational Causality & Protocol Impact
Molecular Formula C8H8OHigh carbon/hydrogen ratio; necessitates complete high-temperature combustion during final disposal to prevent soot and toxic byproducts.
Molecular Weight 120.15 g/mol High volatility; vapor accumulation poses an inhalation and flash-fire hazard. Mandates continuous fume hood operation.
CAS Registry Number 65810-18-6Essential for exact tracking in EPA-compliant chemical inventory and [3].
Peroxide Former Class B (Suspected)Requires mandatory quantitative peroxide screening (e.g., KI starch paper) prior to any disposal or quenching manipulation.
Primary Hazard Class Flammable, IrritantStrict segregation from strong oxidizers, Lewis acids, and halogens in the waste accumulation area.

Pre-Disposal Experimental Workflow: Chemical Stabilization

Directly discarding unquenched reactive aldehydes into generic waste carboys is a critical safety failure. It can lead to the pressurization of sealed containers due to exothermic degradation or off-gassing. The following self-validating methodology ensures the chemical is neutralized into a stable, non-volatile adduct before it enters the waste stream.

Step-by-Step Methodology: Bisulfite Quenching Protocol

Objective: To nucleophilically trap the reactive aldehyde as a stable α -hydroxy sulfonate adduct while simultaneously reducing any accumulated peroxides.

  • Atmospheric Control & Setup:

    • Action: Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet inside a certified fume hood.

    • Causality: Purging the system with inert gas (N2 or Ar) halts ongoing autoxidation and displaces oxygen, preventing flash fires during solvent manipulation.

  • Peroxide Screening (Self-Validation Step):

    • Action: Dip a quantitative KI-starch peroxide test strip into the aged chemical.

    • Causality: If peroxide levels exceed 20 ppm, the container poses a severe friction/shock hazard. The subsequent bisulfite addition will neutralize these peroxides, but the addition rate must be halved to control the reduction exotherm.

  • Thermal Mitigation via Dilution:

    • Action: Dissolve the waste 1,3,5-cycloheptatriene-1-carboxaldehyde in a compatible, non-reactive solvent (e.g., Tetrahydrofuran or Ethanol) at a 1:10 volumetric ratio. Chill the flask in an ice-water bath (0°C).

    • Causality: Dilution acts as a thermal sink. The subsequent quenching reaction is highly exothermic; the solvent and ice bath prevent the mixture from reaching the flash point of the triene.

  • Active Quenching (Adduct Formation):

    • Action: Charge the addition funnel with a freshly prepared, saturated aqueous solution of sodium bisulfite ( NaHSO3​ ). Add this dropwise to the vigorously stirred organic mixture over 30 minutes.

    • Causality: The bisulfite anion attacks the electrophilic carbonyl carbon. This forms a water-soluble, chemically inert α -hydroxy sulfonate. This single step eliminates the aldehyde's reactivity and reduces trace peroxides.

  • Reaction Verification:

    • Action: Allow the mixture to warm to room temperature. Spot the organic layer on a TLC plate or run a rapid IR spectrum.

    • Causality: The complete disappearance of the sharp ~1700 cm⁻¹ C=O stretch confirms the total consumption of the hazardous aldehyde, validating that the waste is structurally safe for segregation.

Waste Segregation and Disposal Logistics

Once chemically stabilized, the biphasic mixture must be separated and routed to the correct institutional waste streams in accordance with standard [2].

G N1 Waste Generation: 1,3,5-Cycloheptatriene- 1-carboxaldehyde N2 Peroxide Screening (KI Starch Test) N1->N2 N3 Active Quenching (Sodium Bisulfite) N2->N3 Peroxides > 20 ppm or Unreacted Aldehyde N4 Waste Segregation (Aqueous vs. Organic) N2->N4 Peroxides < 20 ppm (Pre-quenched) N3->N4 N5 EPA-Licensed Incineration N4->N5

Fig 1: Step-by-step logical workflow for the stabilization and disposal of reactive aldehyde waste.

Step-by-Step Methodology: Packaging and Routing

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the aqueous layer (containing the neutralized bisulfite adduct) from the organic layer (containing the dilution solvent and unreacted non-polar byproducts).

  • Aqueous Waste Routing: Adjust the aqueous layer to a neutral pH (6-8) using dilute NaOH or HCl. Deposit this into the "Aqueous Organic Waste" carboy. Critical: The waste tag must explicitly list "Sodium Bisulfite" and "Sulfonate Adducts" to prevent downstream mixing with incompatible acids by waste handlers.

  • Organic Waste Routing: Deposit the organic layer into the "Non-Halogenated Flammable Waste" carboy.

  • Final Contractor Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department to ensure the waste is manifested for high-temperature incineration via a licensed EPA contractor. Causality: Incineration is the only method that guarantees the complete destruction of the cycloheptatriene ring system without risking soil or groundwater contamination.

Emergency Spill Response Protocol

In the event of an unquenched spill of 1,3,5-cycloheptatriene-1-carboxaldehyde:

  • Evacuate and Isolate: Immediately extinguish all ignition sources. The vapors are heavier than air and can travel to distant ignition sources.

  • Containment: Do not use combustible materials like paper towels. Absorb the spill with an inert, dry binding material (e.g.,)[4].

  • Neutralization: Carefully sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) bucket. In a fume hood, slowly add the bisulfite quenching solution to the bucket to neutralize the absorbed aldehyde before sealing it for EHS pickup.

References

  • Organometallic synthons. The wittig reaction of tricarbonyl[(3,4,5,6-η)-1,3,5-cycloheptatriene-1-carboxaldehyde] iron Source: Bar-Ilan University Research Portal URL: [Link]

  • 1,3,5-Cycloheptatriene-1-carboxaldehyde | C8H8O | CID 11051631 Source: PubChem, National Institutes of Health URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The National Academies Press URL:[Link]

  • Tricarbonyl(cycloheptatriene)molybdenum(0) Safety Data Sheet Source: Ereztech URL:[Link]

Sources

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